Ppahv
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRGWTXWAZBJKF-JXWJAAHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938709 | |
| Record name | {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175796-50-6 | |
| Record name | [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl 4-hydroxy-3-methoxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175796-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol 12-phenylacetate 13-acetate 20-homovanillate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175796506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PPAHV's Mechanism of Action on TRPV1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic vanilloid PPAHV (Phorbol 12-phenylacetate 13-acetate 20-homovanillate) exhibits a pronounced species-specific agonist activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its differential effects on rat versus human TRPV1. The core of this specificity lies in a single amino acid residue within the S4 transmembrane domain of the channel. This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The agonist activity of this compound on TRPV1 channels is markedly different between rat and human orthologs. This differential sensitivity is a critical consideration in the translation of preclinical findings to human applications. The key quantitative data are summarized below.
| Agonist | Species/Mutant | Assay Type | Parameter | Value | Reference |
| This compound | Rat TRPV1 | Calcium Influx | EC50 | 3 - 10 µM | [1] |
| This compound | Human TRPV1 | Calcium Influx | EC50 | > 10 µM (virtually inactive) | [1] |
| This compound | Rat TRPV1 (M547L) | Calcium Influx | Agonist Activity | ~20-fold reduction | [2] |
| This compound | Human TRPV1 (L547M) | Calcium Influx | Agonist Activity | Gain of function | [2] |
Molecular Basis of Species Specificity
The profound difference in this compound's efficacy between rat and human TRPV1 has been pinpointed to a single amino acid residue at position 547, located in the fourth transmembrane segment (S4) of the channel.[2]
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Rat TRPV1: Possesses a methionine (M) at position 547, which is crucial for the potent agonist activity of this compound.
-
Human TRPV1: Contains a leucine (L) at the equivalent position, rendering the channel largely insensitive to this compound.
Site-directed mutagenesis studies have confirmed this finding. Mutating the methionine in rat TRPV1 to a leucine (M547L) significantly diminishes this compound's ability to activate the channel.[2] Conversely, introducing a methionine into the human channel at this position (L547M) confers responsiveness to this compound.[2] This high degree of specificity provides a valuable tool for probing the structure and function of the TRPV1 channel's binding pocket.
Signaling Pathway of TRPV1 Activation by Vanilloids
This compound, as a vanilloid agonist, is presumed to activate TRPV1 through the canonical pathway shared by other vanilloids like capsaicin. The binding of this compound to its site within the transmembrane domain induces a conformational change in the channel, leading to its opening and subsequent cation influx.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on TRPV1 channels.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding either wild-type or mutant rat or human TRPV1. For transient transfections, a lipid-based transfection reagent is typically used according to the manufacturer's instructions.
Site-Directed Mutagenesis
-
Method: The QuikChange site-directed mutagenesis kit is a common choice for introducing point mutations into the TRPV1 cDNA.
-
Primer Design: Complementary oligonucleotide primers containing the desired mutation (e.g., M547L in rat TRPV1 or L547M in human TRPV1) are designed.
-
PCR Amplification: The plasmid DNA is amplified using a high-fidelity DNA polymerase, resulting in the incorporation of the mutated primers.
-
Template Digestion: The parental, non-mutated DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli, and the resulting colonies are screened by DNA sequencing to confirm the presence of the desired mutation.
Intracellular Calcium Imaging
This technique is used to measure the increase in intracellular calcium concentration following the application of a TRPV1 agonist.
-
Dye Loading: Cells expressing the TRPV1 channel of interest are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
Assay Buffer: The extracellular solution is a buffered saline solution (e.g., Hank's Balanced Salt Solution) containing calcium.
-
Agonist Application: A baseline fluorescence is recorded, after which this compound or other agonists are applied at various concentrations.
-
Data Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader or a microscope equipped with a CCD camera. The increase in fluorescence is proportional to the rise in intracellular calcium.
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. Dose-response curves are generated by plotting the peak ΔF/F0 against the agonist concentration to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channels in response to agonist application.
-
Cell Preparation: Cells expressing the TRPV1 channel are plated on glass coverslips.
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Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Procedure:
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A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration.
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The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Agonist Application: this compound is applied to the cell via a perfusion system.
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Data Acquisition and Analysis: The resulting inward currents are recorded and analyzed to determine the current amplitude and other biophysical properties.
Conclusion
The species-specific action of this compound on TRPV1 channels provides a powerful pharmacological tool for dissecting the molecular mechanisms of vanilloid receptor activation. The identification of a single amino acid residue as the key determinant of this specificity highlights the subtle structural differences that can lead to profound functional consequences. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the interaction of novel compounds with TRPV1 and for understanding the structure-function relationships of this important nociceptive ion channel. This knowledge is crucial for the rational design of novel analgesics and other therapeutics targeting TRPV1.
References
The Synthesis and Bioactivity of Phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV), a synthetic phorbol ester that has garnered interest for its unique interaction with the vanilloid receptor, Transient Receptor Potential Vanilloid 1 (TRPV1). Unlike many naturally occurring phorbol esters, which are potent activators of Protein Kinase C (PKC), this compound was specifically designed and synthesized to probe the function of the TRPV1 receptor, a key player in pain and inflammation pathways. This document details the synthetic methodology, key experimental findings, and the signaling pathways associated with this compound's biological activity.
Introduction: A Synthetic Probe for the Vanilloid Receptor
Phorbol 12-phenylacetate 13-acetate 20-homovanillate (this compound) is not a naturally occurring compound but was chemically synthesized to investigate the structure-activity relationships of ligands that bind to the vanilloid receptor (TRPV1).[1][2] The primary goal of its development was to create a tool to understand the mechanisms of TRPV1 activation and modulation. Phorbol esters are a class of tetracyclic diterpenoids known for their ability to activate Protein Kinase C (PKC) by mimicking the endogenous ligand diacylglycerol (DAG).[3] However, the research leading to this compound focused on its properties as a vanilloid receptor agonist.
Synthesis of Phorbol 12-phenylacetate 13-acetate 20-homovanillate
The synthesis of this compound and related phorboid 20-homovanillates was first described by Appendino and colleagues in 1996. The general synthetic strategy involves the condensation of a phorbol 12,13-diester with a protected homovanillic acid, followed by deprotection.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the published literature for the synthesis of phorboid 20-homovanillates.[1]
Step 1: Protection of Homovanillic Acid
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Homovanillic acid is first protected to prevent unwanted side reactions. A common protecting group for the phenolic hydroxyl group is a methoxymethyl (MOM) ether.
Step 2: Condensation Reaction
-
Phorbol 12-phenylacetate 13-acetate is condensed with the protected homovanillic acid. This esterification reaction is typically carried out in the presence of a coupling agent, such as a carbodiimide, and a catalyst.
Step 3: Deprotection
-
The protecting group on the homovanillic acid moiety is removed to yield the final product, Phorbol 12-phenylacetate 13-acetate 20-homovanillate. The original synthesis by Appendino et al. utilized SnCl4 in tetrahydrofuran (THF) for the removal of the protecting group.[1]
Step 4: Purification
-
The final compound is purified using standard chromatographic techniques, such as column chromatography, to ensure high purity.
Biological Activity and Mechanism of Action
This compound exhibits a distinct biological profile centered on its interaction with the TRPV1 receptor. It acts as a TRPV1 agonist but with some unique properties that differentiate it from other well-known agonists like capsaicin and resiniferatoxin (RTX).
Interaction with the Vanilloid Receptor (TRPV1)
This compound binds to the vanilloid receptor and induces channel opening, leading to an influx of cations, primarily Ca2+ and Na+.[4] This influx depolarizes the neuron, leading to the generation of action potentials and downstream signaling events.
A key finding is that this compound abolishes the positive cooperativity of [3H]resiniferatoxin binding to the TRPV1 receptor.[4] While RTX binding typically shows a sigmoidal saturation curve, indicating that the binding of one molecule facilitates the binding of others, the presence of this compound results in a non-cooperative binding profile with a Hill coefficient close to 1.0.[4] This suggests that this compound may induce a different conformational state in the receptor compared to other agonists.[4]
In Vitro and In Vivo Effects
In cultured rat sensory neurons, this compound has been shown to induce Ca2+ uptake.[4] In vivo studies have revealed that this compound has only marginal pungency and does not induce a significant hypothermic response, which are typical effects of potent TRPV1 agonists like capsaicin.[1] However, it is effective in desensitizing against neurogenic inflammation.[1] This dissociation of sensory effects (pungency) from its anti-inflammatory properties makes this compound an interesting compound for further investigation.
Data Presentation: Quantitative Analysis of this compound Activity
| Parameter | Value | Species/System | Reference |
| Ki for [3H]RTX Binding | 3.1 +/- 0.4 µM | Cultured Rat Sensory Neurons | [4] |
| ED50 for Ca2+ Uptake | 1.8 +/- 0.3 µM | Cultured Rat Sensory Neurons | [4] |
| Hill Coefficient (Binding) | 0.99 | Cultured Rat Sensory Neurons | [4] |
| Hill Coefficient (Ca2+ Uptake) | 1.06 | Cultured Rat Sensory Neurons | [4] |
| Effect on [3H]RTX Binding Cooperativity Index | Reduced from 2.3 +/- 0.1 to 1.1 +/- 0.2 | Rat Spinal Cord Membranes | [4] |
| Pungency | Marginal | In vivo | [1] |
| Hypothermia Induction | No measurable response at doses up to 200 mg/kg | In vivo | [1] |
| Neurogenic Inflammation | Effective desensitization | In vivo | [1] |
Signaling Pathways
The primary signaling pathway initiated by this compound is through the activation of the TRPV1 receptor. While phorbol esters are classically known as activators of Protein Kinase C, the research on this compound has predominantly focused on its effects on the vanilloid receptor.
TRPV1 Signaling Cascade
Activation of the TRPV1 channel by this compound leads to a cascade of intracellular events. The influx of Ca2+ is a critical second messenger that can activate a variety of downstream effectors.
Potential for PKC-Mediated Signaling
Given that this compound is a phorbol ester, it is plausible that it could also interact with and activate Protein Kinase C (PKC). PKC activation involves the translocation of the kinase to the cell membrane, where it can phosphorylate a wide range of substrate proteins, leading to diverse cellular responses. However, the specific activity of this compound on different PKC isoforms has not been as extensively studied as its effects on TRPV1.
Key Experimental Protocols
[3H]Resiniferatoxin (RTX) Binding Assay
This competitive binding assay is used to determine the affinity of a ligand for the TRPV1 receptor.
-
Tissue Preparation: Membranes are prepared from rat spinal cord or other tissues expressing TRPV1.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.
-
Incubation: A fixed concentration of [3H]RTX is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]RTX (IC50) is determined, and the inhibition constant (Ki) is calculated.
Calcium Influx Assay
This assay measures the ability of a compound to induce Ca2+ influx through the TRPV1 channel.
-
Cell Culture: Primary sensory neurons (e.g., from dorsal root ganglia) are cultured.
-
Calcium Indicator: Cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The test compound (this compound) is added to the cells.
-
Detection: Changes in intracellular Ca2+ concentration are measured by monitoring the fluorescence of the indicator dye using a fluorometer or fluorescence microscope.
-
Data Analysis: The effective concentration that produces 50% of the maximal response (EC50 or ED50) is determined from the dose-response curve.
Conclusion and Future Directions
Phorbol 12-phenylacetate 13-acetate 20-homovanillate is a valuable pharmacological tool for studying the vanilloid receptor. Its unique ability to abolish the positive cooperativity of RTX binding and its distinct in vivo profile make it a subject of continued interest. Future research could focus on elucidating the precise molecular interactions between this compound and the TRPV1 receptor to explain its unique modulatory effects. Furthermore, a more detailed investigation into its potential interactions with PKC isoforms would provide a more complete understanding of its biological activities. The development of analogs of this compound could lead to new therapeutic agents for the treatment of pain and inflammation with an improved side-effect profile.
References
The Biological Activity of PPAHV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the biological activity of PPAHV (Phorbol 12-phenylacetate 13-acetate 20-homovanillate). This compound is a synthetic, non-pungent phorboid compound that acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the vanilloid or capsaicin receptor. This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and illustrates the key signaling pathways involved in its mechanism of action. This compound serves as a valuable pharmacological tool for studying TRPV1 receptor function, particularly for dissecting the mechanisms of receptor cooperativity and for investigating vanilloid-induced physiological responses in the absence of pungency.
Core Biological Activity: TRPV1 Agonism
This compound is primarily characterized as a selective agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons. Activation of TRPV1 by agonists like capsaicin typically leads to a sensation of heat and pain. A key feature of this compound is its lack of pungency, making it a unique tool for studying TRPV1 functions that are independent of this sensory effect.[1]
The interaction of this compound with the TRPV1 receptor is distinguished by its non-cooperative binding. This is in contrast to other potent vanilloids like capsaicin and resiniferatoxin, which exhibit positive cooperativity, meaning the binding of one ligand molecule enhances the affinity for subsequent ligand binding. This compound's ability to bind in a non-cooperative manner and even abolish the cooperative binding of other ligands suggests it interacts with the receptor in a distinct way, providing insights into the allosteric regulation of the channel.[1]
Additional Biological Activities
Beyond its primary role as a TRPV1 agonist, this compound has been reported to exhibit other biological effects:
-
Induction of Apoptosis: this compound can induce apoptosis in Jurkat T-lymphoblastoid cells. This effect has been noted to occur through a mechanism that is independent of the TRPV1 receptor.[1]
-
Vasoconstriction: In vivo studies have demonstrated that this compound can cause vasoconstriction.[1]
Quantitative Data
The following tables summarize the key quantitative parameters defining the biological activity of this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 3.1 µM (± 0.4 µM) | Cultured Rat Sensory Neurons | [1] |
| Hill Coefficient (Binding) | 0.99 | Cultured Rat Sensory Neurons | [1] |
Table 1: this compound Binding Affinity for the TRPV1 Receptor
| Parameter | Value | Species/System | Reference |
| Functional Potency (ED50) | 1.8 µM (± 0.3 µM) | Cultured Rat Sensory Neurons | [1] |
| Assay Type | Calcium (Ca2+) Uptake | Cultured Rat Sensory Neurons | [1] |
| Hill Coefficient (Functional) | 1.06 | Cultured Rat Sensory Neurons | [1] |
Table 2: this compound Functional Agonist Potency at the TRPV1 Receptor
Signaling Pathways
TRPV1 Receptor Activation Pathway
This compound, as a TRPV1 agonist, initiates a signaling cascade that begins with the opening of the non-selective cation channel. This allows for the influx of calcium (Ca2+) and sodium (Na+) ions into the neuron, leading to membrane depolarization and the generation of an action potential. The subsequent increase in intracellular Ca2+ acts as a second messenger, activating a variety of downstream signaling molecules, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These kinases can, in turn, phosphorylate various intracellular targets, leading to diverse physiological responses. They can also phosphorylate TRPV1 itself, modulating its sensitivity.
Caption: this compound binding to the TRPV1 channel leads to ion influx and downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Competitive Radioligand Binding Assay for TRPV1
This protocol describes a method to determine the binding affinity (Ki) of a test compound like this compound for the TRPV1 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]resiniferatoxin ([3H]RTX).
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the TRPV1 receptor (e.g., CHO or HEK293 cells) or from tissues with high TRPV1 expression (e.g., rat spinal cord).
-
Radioligand: [3H]resiniferatoxin ([3H]RTX).
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Test Compound: this compound.
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Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 5 mM MgCl2, and 0.1% BSA.
-
Wash Buffer: Cold Binding Buffer.
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Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B).
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [3H]RTX (e.g., 20-50 pM), and varying concentrations of the unlabeled test compound (this compound).
-
Total and Non-specific Binding:
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, include a high concentration of a potent unlabeled TRPV1 ligand (e.g., 1 µM RTX).
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]RTX binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]RTX binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]RTX and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Fluorescence-Based Calcium Influx Assay
This protocol outlines a method to measure the functional agonism of this compound at the TRPV1 receptor by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
Cells: HEK293 or CHO cells stably or transiently expressing the TRPV1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compound: this compound.
-
Positive Control: Capsaicin.
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Fluorescence Plate Reader or Fluorescence Microscope .
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the cells in the dark at room temperature or 37°C for 30-60 minutes.
-
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.
-
Compound Addition: Add varying concentrations of this compound (and positive control, capsaicin, in separate wells) to the cells.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence over time. The increase in fluorescence corresponds to the influx of calcium and the binding of Ca2+ to the indicator dye.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each concentration of this compound.
-
Plot the ΔF or the peak fluorescence intensity against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal response).
-
Apoptosis Assay in Jurkat Cells
This protocol describes a general method for detecting apoptosis in Jurkat cells, which can be adapted to study the effects of this compound. The use of Annexin V and a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells: Jurkat cells in suspension culture.
-
Inducing Agent: this compound.
-
Annexin V-FITC (or another fluorophore).
-
Propidium Iodide (PI) or another viability dye.
-
Annexin V Binding Buffer: (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Flow Cytometer .
Procedure:
-
Cell Treatment: Culture Jurkat cells and treat them with the desired concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control group.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without delay.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion
This compound is a well-characterized pharmacological tool with a distinct profile as a non-pungent, non-cooperative TRPV1 agonist. Its unique properties allow for the investigation of TRPV1 signaling and function in a manner that is not confounded by the strong irritant effects of other vanilloids. The quantitative data on its binding and functional potency, combined with its known effects on apoptosis and vasoconstriction, provide a solid foundation for its use in research. The detailed experimental protocols provided in this guide offer a practical framework for scientists seeking to utilize this compound in their studies of TRPV1 biology and related physiological processes. Further research is warranted to elucidate the specific quantitative parameters of its pro-apoptotic and vasoconstrictive effects and the precise molecular mechanisms underlying its non-TRPV1-mediated activities.
References
PPAHV (Phorbol 12-Phenylacetate 13-Acetate 20-Homovanillate): A Technical Guide to its Interaction with the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and agonist activity of Phorbol 12-Phenylacetate 13-Acetate 20-Homovanillate (PPAHV) with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound, a non-pungent analog of resiniferatoxin, has emerged as a valuable tool for investigating the nuanced pharmacology of the TRPV1 receptor, particularly concerning its species-specific activation and the cooperative nature of ligand binding.
Quantitative Analysis of this compound-TRPV1 Interaction
The binding affinity and functional potency of this compound for the TRPV1 receptor have been quantified across different species, revealing significant disparities, most notably between rodent and human orthologs. The following table summarizes the key quantitative data available in the literature.
| Species | Assay Type | Parameter | Value | Cell Type | Reference |
| Rat | Radioligand Binding | Ki | 3.1 ± 0.4 µM | Cultured Sensory Neurons | [1] |
| Rat | Calcium Influx | ED50 | 1.8 ± 0.3 µM | Cultured Sensory Neurons | [1] |
| Rat | Whole-Cell Patch Clamp | K1/2 (rapidly-activating current) | 2.73 µM | Cultured Trigeminal Ganglion Neurons | [2] |
| Rat | Whole-Cell Patch Clamp | K1/2 (slowly-activating current) | 0.96 µM | Cultured Trigeminal Ganglion Neurons | [2] |
| Mouse | Calcium Imaging | EC50 | 667 ± 151 nM | Heterologous Expression System | |
| Human | Functional Assays | Activity | No significant agonistic activity observed | Heterologous Expression System |
Of particular note is the finding that this compound acts as a potent agonist at the rat TRPV1 receptor but is largely inactive at the human TRPV1 receptor. This species-selectivity has been attributed to a single amino acid difference at position 547 within the S4 transmembrane domain (Methionine in rat vs. Leucine in human).
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of this compound's interaction with TRPV1. Below are representative methodologies for key in vitro assays based on established practices in the field.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for rat TRPV1 using a radiolabeled ligand such as [³H]resiniferatoxin (RTX).
Materials:
-
Membrane preparations from rat dorsal root ganglion (DRG) neurons or a cell line stably expressing rat TRPV1.
-
[³H]Resiniferatoxin (RTX) as the radioligand.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mg/ml BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of [³H]RTX (at or below its Kd), and varying concentrations of this compound. For non-specific binding determination, a separate set of tubes should contain a saturating concentration of a known unlabeled TRPV1 ligand (e.g., cold RTX or capsaicin). The final volume should be brought up with binding buffer.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]RTX) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay
This protocol describes a functional assay to measure the ability of this compound to activate TRPV1 and elicit an increase in intracellular calcium concentration ([Ca²⁺]ᵢ).
Materials:
-
HEK293 cells transiently or stably expressing the TRPV1 channel of interest (e.g., rat, mouse, or human).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Plating: Plate the TRPV1-expressing cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells with assay buffer to remove any excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of the agonist.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of Ca²⁺ upon TRPV1 activation.
-
Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the this compound concentration. The EC₅₀ value (the concentration of this compound that elicits a half-maximal response) can then be determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Interactions and Processes
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by an agonist like this compound initiates a cascade of intracellular events. The following diagram illustrates the primary downstream signaling pathway.
Caption: TRPV1 activation by this compound leads to cation influx and downstream signaling.
Experimental Workflow for Determining Binding Affinity (Ki)
The process of determining the Ki value for this compound involves a series of well-defined steps, from sample preparation to data analysis.
Caption: Workflow for determining the Ki of this compound for TRPV1.
This guide provides a foundational understanding of the interaction between this compound and the TRPV1 receptor. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at elucidating the complex pharmacology of this important therapeutic target.
References
- 1. A novel agonist, phorbol 12-phenylacetate 13-acetate 20-homovanillate, abolishes positive cooperativity of binding by the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A non-pungent resiniferatoxin analogue, phorbol 12-phenylacetate 13 acetate 20-homovanillate, reveals vanilloid receptor subtypes on rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Sensory Neuron Function and Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid metabolism and inflammation.[1][2][3] Emerging evidence has highlighted their significant involvement in the modulation of sensory neuron function and the attenuation of chronic pain states.[4] This technical guide provides an in-depth overview of the effects of PPARs, particularly PPARα and PPARγ, on sensory neurons. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pain research, and drug development.
Introduction to PPARs in the Nervous System
The PPAR family consists of three main isoforms: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distributions and physiological roles.[1][3] While extensively studied for their metabolic functions, their expression and activity within the central and peripheral nervous systems have become a major area of research.[4][5] PPARs are expressed in key areas of the pain pathway, including dorsal root ganglion (DRG) neurons, which house the cell bodies of sensory neurons.[4][6][7][8]
Activation of PPARs, through endogenous ligands (e.g., fatty acids) or synthetic agonists, can modulate neuronal excitability and inflammatory processes that contribute to neuropathic and inflammatory pain.[1][4][9] The mechanisms of action are twofold: a canonical, transcription-dependent (genomic) pathway and a rapid, transcription-independent (non-genomic) pathway.
-
Genomic Pathway: In their classic mechanism, PPARs form a heterodimer with the retinoid X receptor (RXR) upon ligand binding.[3][4] This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, regulating their transcription.[4] A key anti-inflammatory action of PPARs is "transrepression," where the activated PPAR/RXR complex inhibits the activity of pro-inflammatory transcription factors like NF-κB, STAT, and AP-1, thereby downregulating the expression of cytokines, chemokines, and other inflammatory mediators.[1][10]
-
Non-Genomic Pathway: PPAR agonists can also elicit rapid effects that are independent of gene transcription.[4] These actions are often mediated through direct or indirect modulation of intracellular signaling cascades and ion channels, leading to acute changes in neuronal excitability.[6][7]
This guide will focus on the quantifiable effects and experimental investigation of these pathways in sensory neurons.
Quantitative Data on PPAR Effects in Sensory Neurons
The following tables summarize quantitative findings from key studies on the effects of PPAR agonists on sensory neuron function and related pain behaviors.
Table 1: Effects of PPARα Agonists on Sensory Neuron Excitability and Ion Channel Function
| Agonist | Model System | Measured Parameter | Direction of Effect | Magnitude of Effect | Reference |
| GW7647 | Rat DRG neurons | Acid-sensing ion channel (ASIC) currents | Inhibition | Decreased maximum response without changing IC50 | [6][7] |
| GW7647 | Rat DRG neurons | Acidosis-triggered action potentials | Inhibition | Significant reduction in firing frequency | [6][7] |
| GW7647 | Mouse DRG neurons (co-cultured with fibrosarcoma cells) | Depolarization-evoked Ca2+ transient amplitude | Decrease | >50% reduction at concentrations ≥ 10 nM | [11] |
| Palmitoylethanolamide (PEA) | Mouse DRG neurons (co-cultured with fibrosarcoma cells) | Depolarization-evoked Ca2+ transient amplitude | Decrease | Significant reduction, blocked by PPARα antagonist | [11] |
Table 2: Effects of PPARγ Agonists on Nociceptive Behavior
| Agonist | Animal Model | Pain Type | Measured Parameter | Direction of Effect | Magnitude of Effect | Reference |
| Pioglitazone | Mouse Trigeminal Inflammatory Compression (TIC) model | Trigeminal Neuropathic Pain | Mechanical allodynia (whisker pad) | Attenuation | Significant reduction at 300 mg/kg (i.p.) and 600 mg/kg (p.o.) | [12] |
| Rosiglitazone | Rat model of L-DOPA-induced dyskinesia | - | Abnormal Involuntary Movements (AIMs) | Amelioration | Significant reduction in axial, oral, and limb AIMs at 5 & 10 mg/kg (i.p.) |
Table 3: Effects of PPARγ Agonists on Cellular and Molecular Endpoints
| Agonist | Model System | Measured Parameter | Direction of Effect | Magnitude of Effect | Reference |
| Pioglitazone | Rat Chronic Constriction Injury (CCI) model | Spinal cord CX3CR1 expression | Down-regulation | Significant reduction | [13] |
| Pioglitazone | Rat Chronic Constriction Injury (CCI) model | Spinal cord M1 microglia activation | Attenuation | Significant reduction in M1 markers | [13] |
| Rosiglitazone | Hippocampal neurons | Bcl-2 expression | Increase | Significant increase | [14] |
| Various TZDs | Microglia | Phagocytosis (via CD36 up-regulation) | Promotion | Enhanced clearance of debris | [15] |
Detailed Experimental Protocols
This section outlines common methodologies used to investigate the effects of PPARs on sensory neurons.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is fundamental for in vitro studies of sensory neuron biology.
-
Animal Euthanasia and Tissue Dissection: Euthanize adult rats or mice according to approved institutional animal care guidelines. Dissect the vertebral column to expose the spinal cord and locate the DRGs, which appear as small nodules along the dorsal roots.
-
Ganglion Collection: Carefully excise the DRGs using fine forceps and place them into a collection medium (e.g., ice-cold Hank's Balanced Salt Solution - HBSS).
-
Enzymatic Digestion: Transfer the ganglia to a digestion solution containing a combination of enzymes such as Collagenase Type IV and Dispase II or Trypsin. Incubate at 37°C for a duration determined by the specific enzyme cocktail (typically 45-90 minutes) to break down connective tissue.
-
Mechanical Dissociation: Following digestion, wash the ganglia in culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor). Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.
-
Plating: Plate the dissociated neurons onto coated coverslips (e.g., with poly-D-lysine and laminin) at a desired density.
-
Incubation and Maintenance: Culture the neurons in a humidified incubator at 37°C with 5% CO2. The culture medium is typically supplemented with antimitotic agents (e.g., 5-fluoro-2'-deoxyuridine) to prevent the proliferation of non-neuronal cells like fibroblasts. Neurons are typically used for experiments within 24-72 hours.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ionic currents and voltage changes from individual neurons.
-
Preparation: Transfer a coverslip with cultured DRG neurons to a recording chamber mounted on an inverted microscope. Continuously perfuse the chamber with an external recording solution (e.g., a buffered saline solution containing physiological concentrations of ions).
-
Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 3-6 MΩ when filled with an internal solution (formulated to mimic the intracellular ionic environment).
-
Cell Selection and Seal Formation: Identify a healthy neuron (smooth, round soma) under the microscope. Using a micromanipulator, carefully guide the pipette tip to the cell surface. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Recording:
-
Voltage-Clamp: Hold the membrane potential at a constant value and record the currents that flow across the membrane in response to voltage steps. This is used to study ion channels like ASICs.[6][7]
-
Current-Clamp: Inject a known amount of current and record the resulting changes in membrane potential, including action potentials. This is used to assess neuronal excitability.[6][7]
-
-
Drug Application: Apply PPAR agonists or antagonists to the bath via the perfusion system to observe their effects on the recorded currents or voltages.
Animal Models of Neuropathic Pain
These models are essential for studying the in vivo analgesic effects of PPAR agonists.
-
Chronic Constriction Injury (CCI):
-
Anesthetize a rat or mouse.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie 3-4 ligatures (e.g., 4-0 chromic gut suture) around the nerve, spaced about 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the incision with sutures or staples.
-
Animals typically develop signs of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw within a week.[13]
-
-
Trigeminal Inflammatory Compression (TIC):
-
Anesthetize a mouse.
-
Make an intraoral incision to expose the infraorbital nerve.
-
A small piece of absorbable gelatin sponge soaked in complete Freund's adjuvant (CFA) is placed around the nerve to induce a localized inflammation and compression.
-
The incision is closed.
-
This model induces mechanical allodynia in the whisker pad, mimicking trigeminal neuralgia.[12]
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to PPAR function in sensory neurons.
Conclusion and Future Directions
The evidence strongly supports a critical role for PPARs, particularly PPARα and PPARγ, in modulating sensory neuron function and providing analgesia in preclinical models of chronic pain. Their dual mechanism of action—rapidly reducing neuronal excitability through non-genomic pathways and providing sustained anti-inflammatory effects via genomic transrepression—makes them an attractive target for therapeutic development.[1][4] PPAR agonists, including the FDA-approved thiazolidinediones, represent a class of drugs that could potentially be repurposed for the treatment of debilitating neuropathic pain conditions.[2][12]
Future research should focus on elucidating the specific downstream targets of non-genomic PPAR signaling in sensory neurons and further defining the role of the less-studied PPARβ/δ isoform in nociception. Moreover, translating the promising preclinical findings into effective clinical therapies will require carefully designed clinical trials to establish the safety and efficacy of PPAR agonists in patients suffering from chronic pain.[1][9] This guide provides a foundational framework for professionals dedicated to advancing this promising area of research.
References
- 1. Peroxisome proliferator-activated receptor agonists modulate neuropathic pain: a link to chemokines? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists [imrpress.com]
- 3. cusabio.com [cusabio.com]
- 4. PPARs and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR-α acutely inhibits functional activity of ASICs in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Peroxisome proliferator-activated receptor agonists modulate neuropathic pain: a link to chemokines? | Semantic Scholar [semanticscholar.org]
- 10. Repurposing Small Molecules to Target PPAR-γ as New Therapies for Peripheral Nerve Injuries [mdpi.com]
- 11. Peroxisome Proliferator-Activated Receptor α Mediates Acute Effects of Palmitoylethanolamide on Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARγ Agonists Attenuate Trigeminal Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | PPAR γ Prevents Neuropathic Pain by Down-Regulating CX3CR1 and Attenuating M1 Activation of Microglia in the Spinal Cord of Rats Using a Sciatic Chronic Constriction Injury Model [frontiersin.org]
- 14. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPAR agonists as therapeutics for CNS trauma and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Polymeric Drug Delivery Systems in Pulmonary Hypertension: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The following guide details the in vivo effects, experimental methodologies, and underlying mechanisms of polymeric drug delivery systems investigated for the treatment of pulmonary hypertension (PH), with a particular focus on pulmonary arterial hypertension (PAH). Due to the lack of specific information for a substance denoted "PPAHV," this document synthesizes the available preclinical data for various polymeric platforms in this therapeutic area, which is the likely intended topic of interest.
Quantitative Data Summary
The in vivo efficacy of polymeric drug delivery systems for pulmonary hypertension is often evaluated by measuring key hemodynamic and physiological parameters in animal models. Below is a summary of representative quantitative data from preclinical studies.
| Polymeric System | Animal Model | Key In Vivo Effects | Citation |
| Poly(ethylene glycol)-block-lactide/glycolide copolymer NPs encapsulating NF-κB decoy ODNs | Monocrotaline (MCT)-induced PAH in rats | Reduced right ventricular systolic pressure, attenuated pulmonary vascular remodeling, and decreased inflammatory cytokine production in the lungs. | [1] |
| Inhalable polymeric microspheres with nifedipine and polyvinyl alcohol (PVA) | Not specified in snippet | Microspheres were within the inhalable range (1-10 μm) and demonstrated a controlled in vitro release profile. The Fine Particle Fraction for aerosolization was greater than 20%. PVA showed insignificant effects on A549 lung epithelial cell viability. | [2] |
| Liposomal formulation of fasudil | Monocrotaline (MCT)-induced PAH in rats | Intratracheal administration led to a maximal reduction in mean pulmonary arterial pressure (mPAP) of approximately 40% and prolonged vasodilatory effects compared to free fasudil. | [3] |
| Stem cell-derived conditioned medium (iPSC-CM) | Rat model of PAH | Daily abdominal infusions significantly reduced right ventricular systolic pressure and mitigated right ventricular hypertrophy. Tissue analysis showed attenuated thickening of the pulmonary arterial walls. | [4] |
| Inhalable PLGA-PEG nanoparticles with antimicrobial peptide SET-M33 | In vivo acute toxicity studies in animals | The nanosystem did not cause appreciable side effects and mitigated the toxic and lethal effects observed with the free peptide. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for inducing and evaluating pulmonary hypertension in animal models.
2.1 Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
This is a widely used model for inducing PAH that mirrors several pathological features of the human disease.
-
Animal Species: Typically, male Sprague-Dawley or Wistar rats are used.
-
Induction Agent: Monocrotaline (MCT), a pyrrolizidine alkaloid.
-
Procedure:
-
A single subcutaneous or intraperitoneal injection of MCT (commonly 60 mg/kg) is administered to the rats.[6]
-
The MCT is metabolized in the liver to its active form, monocrotaline pyrrole, which is toxic to the pulmonary vasculature.[6]
-
Over a period of 4-6 weeks, the rats develop progressive pulmonary vascular remodeling, leading to a significant increase in mean pulmonary arterial pressure, right ventricular hypertrophy, and eventually right heart failure.[6][7]
-
-
Endpoint Evaluation:
-
Hemodynamics: Right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is calculated (Fulton's Index).
-
Histopathology: Lung tissue is collected for histological analysis to assess the degree of pulmonary vascular remodeling, including medial wall thickening and muscularization of small pulmonary arteries.
-
2.2 Hypoxia-Induced Pulmonary Hypertension
This model is particularly relevant for studying PH associated with chronic lung diseases.
-
Animal Species: Mice or rats are commonly used.
-
Procedure:
-
Animals are housed in a specialized hypobaric or normobaric hypoxic chamber.
-
The oxygen concentration is typically maintained at 10% for several weeks.[7]
-
Chronic exposure to hypoxia leads to pulmonary vasoconstriction and vascular remodeling, resulting in elevated pulmonary arterial pressure.
-
-
Endpoint Evaluation: Similar hemodynamic and histological assessments as in the MCT model are performed to evaluate the severity of PH.
Signaling Pathways and Experimental Workflows
3.1 NF-κB Signaling in Pulmonary Arterial Hypertension
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key mediator of inflammation and is implicated in the pathogenesis of PAH. Its activation in the small pulmonary arteries contributes to the production of inflammatory cytokines.[1]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Development of controlled release inhalable polymeric microspheres for treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanotherapeutics for Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 5. mdpi.com [mdpi.com]
- 6. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
The Role of 2-(3-benzoylphenyl)propionic Acid (Ketoprofen) in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research applications of 2-(3-benzoylphenyl)propionic acid, commonly known as Ketoprofen, in the field of pain modulation. Ketoprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic, anti-inflammatory, and antipyretic properties. This document delves into the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for foundational research models.
Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
Ketoprofen exerts its primary therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] The inhibition of COX-2 is largely responsible for the analgesic and anti-inflammatory effects of Ketoprofen.[1] However, the concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to gastrointestinal side effects.[1]
Beyond its well-documented effects on the COX pathway, research indicates that Ketoprofen also inhibits the lipoxygenase (LOX) pathway.[1] This pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. By inhibiting both the cyclooxygenase and lipoxygenase pathways, Ketoprofen provides a broader spectrum of anti-inflammatory activity.[1]
Recent studies have also suggested the involvement of the serotonergic system in the antinociceptive effects of S-(+)-ketoprofen, the pharmacologically active enantiomer. This suggests a central mechanism of action that contributes to its pain-relieving properties.
Quantitative Data on Ketoprofen's Efficacy and Potency
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing insights into the potency and efficacy of Ketoprofen in pain modulation.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Enzyme | Ketoprofen Enantiomer | IC50 Value | Assay System |
| COX-2 | S-Ketoprofen | 0.024 µmol/L | Guinea pig whole blood |
| COX-2 | S-Ketoprofen | 2 to 25 nmol/L | Lipopolysaccharide (LPS)-stimulated human monocytes |
| COX-2 | S-Ketoprofen | 5.3 µmol/L | Purified sheep placenta |
| COX-1 | S-Ketoprofen | Not specified | Guinea pig whole blood |
| COX-2 | R-Ketoprofen | > 1 µmol/L (less than 40% inhibition) | Guinea pig whole blood |
| COX-2 | R-Ketoprofen | Essentially inactive (IC50 > 80 µmol/L) | Purified sheep placenta |
Data compiled from a study on the stereoselective inhibition of cyclooxygenase by chiral NSAIDs.[2]
Table 2: Preclinical Analgesic Efficacy in Animal Models
| Animal Model | Administration Route | Ketoprofen Dose | Pain Inhibition (%) | Comparator |
| Acetic Acid-Induced Writhing (Rat) | Oral | Not specified | ~6 times more potent | Suprofen |
| Carrageenan-Induced Paw Edema (Rat) | Not specified | Not specified | Not specified | Not specified |
| Hot Plate Test (Mouse) | Not specified | Not specified | Not specified | Not specified |
This table will be populated with more specific data as it is extracted from detailed preclinical study reports.
Table 3: Clinical Efficacy in Human Pain Studies
| Pain Condition | Ketoprofen Dose | Efficacy Measure | Result |
| Rheumatoid Arthritis | 50–200 mg/day (oral) | Standardized Mean Difference (SMD) | Statistically significant difference in efficacy in favor of ketoprofen (0.33, 95% CI 0.14–0.52, p = 0.0005) vs. Ibuprofen (600–1800 mg/day) |
| Postoperative Dental Pain | 12.5 mg and 25 mg | Pain Relief | Significantly greater relief than ibuprofen 200 mg |
This table summarizes findings from meta-analyses and clinical trials.
Key Experimental Protocols
Detailed methodologies for key in vivo models used to assess the analgesic and anti-inflammatory properties of Ketoprofen are provided below.
Acetic Acid-Induced Writhing Test
This model is a widely used method for screening peripherally acting analgesics.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The experimental groups are treated with Ketoprofen or a standard drug, typically administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), all animals are injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg body weight).
-
Immediately after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).
-
-
Data Analysis: The percentage of pain inhibition is calculated using the following formula: % Inhibition = ((Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group) x 100
Carrageenan-Induced Paw Edema
This is a classic model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Animals are divided into control and experimental groups.
-
The experimental groups are administered Ketoprofen or a standard drug. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = ((Vt - V0)control - (Vt - V0)treated) / (Vt - V0)control x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Hot Plate Test
This method is used to assess central analgesic activity.
-
Animals: Mice (20-30 g).
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The reaction time of each mouse (e.g., licking of the hind paw or jumping) is recorded when placed on the hot plate. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animals are divided into groups and treated with Ketoprofen, a standard drug (e.g., morphine), or vehicle.
-
The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in Ketoprofen's mechanism of action and a typical experimental workflow for its evaluation.
Caption: Ketoprofen's dual inhibition of COX and LOX pathways.
Caption: Workflow for preclinical evaluation of Ketoprofen's analgesic effects.
References
Methodological & Application
Application Notes and Protocols for Pilling-Bedworth-Verhältnis (PPAHV) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPAHV (Phorbol 12-phenylacetate 13-acetate 20-homovanillate) is a synthetic phorbol ester and a non-pungent analog of capsaicin. It functions as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation and other physiological processes.[1] Notably, this compound has also been demonstrated to induce apoptosis (programmed cell death) in certain cancer cell lines, such as Jurkat T-lymphocytes, through a mechanism independent of the TRPV1 receptor.[1] This dual activity makes this compound a valuable tool for studying TRPV1 channel function and for investigating novel anti-cancer therapeutic strategies.
These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture-based assays.
Quantitative Data Summary
The following table summarizes the key chemical and biological properties of this compound.
| Property | Value | Reference |
| Chemical Name | Phorbol 12-phenylacetate 13-acetate 20-homovanillate | [1] |
| CAS Number | 175796-50-6 | [1] |
| Molecular Formula | C₃₉H₄₄O₁₁ | [1] |
| Molecular Weight | 688.77 g/mol | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol | [1] |
| Biological Activity | Non-pungent TRPV1 receptor agonist (Ki = 3.1 µM) | [1] |
| Induces apoptosis in Jurkat cells via a non-VR1 mechanism | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol:
-
Precaution: this compound is a potent biological molecule. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated area or a chemical fume hood.
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.689 mg of this compound (MW = 688.77 g/mol ) in 100 µL of DMSO. Adjust the volume as needed for your experimental requirements.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C for long-term storage.
Preparation of Working Solutions and Treatment of Cells
Objective: To dilute the this compound stock solution to the final desired concentrations in cell culture medium for treating cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin for Jurkat cells)
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
-
Cells in culture (e.g., Jurkat cells)
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium. Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the culture medium and mix immediately. Do not add the medium to the DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[2] For example, to achieve a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Aspirate the old medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with downstream assays to assess the effects of this compound, such as apoptosis assays.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound on a cancer cell line.
References
Application Notes and Protocols for Apoptosis Induction by Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for "PPAHV" (Poly(phenylene-co-p-phenylene vinylene)) did not yield specific data regarding its use for inducing apoptosis. The following application notes and protocols are based on the broader class of conjugated polymers, which have shown promise in this area. The provided data and methodologies can serve as a valuable starting point for investigating the apoptotic potential of novel conjugated polymers like this compound.
Introduction
Conjugated polymers (CPs) are a class of macromolecules with unique optoelectronic properties that have garnered significant interest in biomedical applications, including cancer therapy. Certain CPs have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for novel therapeutic agents. The mechanism of action can vary, with some CPs inducing apoptosis directly, while others may require external stimuli such as light to trigger photodynamic or photothermal effects that lead to cell death.
This document provides an overview of the application of conjugated polymers in apoptosis induction, along with generalized protocols for assessing their efficacy.
Quantitative Data on Apoptosis Induction by Conjugated Polymers
The effective concentration of a conjugated polymer for inducing apoptosis is dependent on the specific polymer, the cell type, and the experimental conditions. The following table summarizes quantitative data from studies on select conjugated polymers that have been shown to induce apoptosis.
| Conjugated Polymer | Cell Line | Concentration | Incubation Time | Method of Induction | Observed Effect |
| Covalent Organic Polymer (Purp@COP) | HepG2 (Hepatocellular Carcinoma) | 50 µg/mL | 24 hours | Photodynamic/Photothermal | Increased proportion of apoptotic cells to 23.26% upon laser irradiation.[1][2] |
| Polythiophene Nanoparticles (PTh-NPs) | CT-26 (Colorectal Carcinoma) | 100 µg/mL | 24 hours | Photothermal | Significant increase in early (23.62%) and late (23.76%) apoptotic cells upon NIR laser irradiation. |
| Cationic Polythiophene (PMNT) | A498 (Renal Cell Carcinoma) | Dose-dependent | Not specified | Direct | Time- and dose-dependent increase in caspase-3 activation, indicating apoptosis. |
Signaling Pathways in Apoptosis
Apoptosis is a tightly regulated process involving two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.
Extrinsic and Intrinsic Apoptosis Pathways
Caption: The extrinsic and intrinsic pathways of apoptosis.
Experimental Protocols
The following are generalized protocols for inducing and quantifying apoptosis in cancer cell lines using a water-soluble conjugated polymer.
General Experimental Workflow
Caption: A typical workflow for assessing apoptosis induction.
Protocol for Apoptosis Induction
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Water-soluble conjugated polymer stock solution (e.g., in sterile water or DMSO)
-
96-well or 6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. For example, seed 1 x 10⁵ cells per well in a 6-well plate.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the conjugated polymer in complete cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the polymer. Include a vehicle control (medium with the same concentration of the solvent used for the polymer stock, if any).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells and transfer to a centrifuge tube.
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Proceed with an apoptosis detection assay.
Protocol for Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Materials:
-
Harvested and pelleted cells
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Washing: Wash the cell pellet once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol for Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Harvested and pelleted cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Reaction buffer
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal is proportional to the caspase-3 activity.[5][6]
Conclusion
Conjugated polymers represent a versatile class of materials with the potential for development as novel anticancer agents that function by inducing apoptosis. The protocols outlined in this document provide a framework for the initial assessment of the apoptotic activity of new conjugated polymers. It is crucial to optimize these protocols, particularly the concentration and incubation time of the polymer, for each specific cell line and compound under investigation. Further studies would be required to elucidate the specific signaling pathways activated by a novel conjugated polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. YC-1 induces apoptosis of human renal carcinoma A498 cells in vitro and in vivo through activation of the JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorogenic acid inhibits proliferation and induces apoptosis in A498 human kidney cancer cells via inactivating PI3K/Akt/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: PPAHV as a Novel Vasoconstrictor for In Vitro Assays
Introduction
6-phenyl-4-isoxazol-3-yl-2-hydrazinyl-3,4-dihydropyrimidine (PPAHV) is a novel small molecule that has demonstrated potent vasoconstrictive properties in isolated vascular smooth muscle preparations. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in vasoconstriction assays. This compound is intended for research use only and is suitable for investigating the molecular mechanisms of vascular tone regulation and for the screening of potential vasodilator compounds.
Mechanism of Action
This compound is hypothesized to induce vasoconstriction primarily through the enhancement of calcium sensitization in vascular smooth muscle cells (VSMCs). The proposed mechanism involves the direct activation of Rho-kinase (ROCK). In the canonical pathway of vasoconstriction, an increase in intracellular calcium ([Ca2+]) leads to the activation of myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC), resulting in smooth muscle contraction. Concurrently, Rho-kinase, activated by the small GTPase RhoA, phosphorylates and inhibits myosin light chain phosphatase (MLCP). This inhibition of MLCP leads to a sustained phosphorylated state of MLC, even at basal [Ca2+] levels, a phenomenon known as calcium sensitization. This compound is believed to amplify this effect by directly activating ROCK, leading to a potent and sustained vasoconstrictive response.
Signaling Pathway of this compound-Induced Vasoconstriction
Application Notes and Protocols for Studying Porcine Parvovirus of Human Origin (PPAHV) on Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for the study of a putative novel parvovirus, Porcine Parvovirus of Human origin (PPAHV), on the human T-lymphocyte Jurkat cell line. As of the current date, specific literature on this compound and its interaction with Jurkat cells is not available. Therefore, the following protocols are based on established methodologies for the study of other parvoviruses and viruses known to infect lymphocyte cell lines. These notes should serve as a foundational guide for researchers initiating studies on this compound, with the understanding that optimization will be necessary as more is learned about this specific virus.
The protocols outlined below cover essential aspects of virological and cellular analysis, including the maintenance and preparation of Jurkat cells, propagation and titration of this compound, infection assays, and the assessment of viral effects on cell viability and signaling pathways.
Data Presentation
The following tables are presented as templates for organizing and summarizing quantitative data obtained from the experiments described in this document. The values provided are hypothetical and for illustrative purposes only.
Table 1: this compound Titer Determination by TCID50 Assay
| Virus Dilution | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | % CPE |
| 10⁻² | + | + | + | + | + | 100% |
| 10⁻³ | + | + | + | + | + | 100% |
| 10⁻⁴ | + | + | + | - | + | 80% |
| 10⁻⁵ | + | - | - | + | - | 40% |
| 10⁻⁶ | - | - | - | - | - | 0% |
| 10⁻⁷ | - | - | - | - | - | 0% |
| Calculated Titer (TCID₅₀/mL) | \multicolumn{6}{c | }{Value to be determined experimentally} |
CPE: Cytopathic Effect (+ indicates presence, - indicates absence)
Table 2: Effect of this compound Infection on Jurkat Cell Viability (MTT Assay)
| Treatment | Time Post-Infection (h) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| Mock-Infected | 24 | 0.850 | 0.865 | 0.845 | 0.853 | 100% |
| This compound (MOI 1) | 24 | 0.780 | 0.795 | 0.775 | 0.783 | 91.8% |
| Mock-Infected | 48 | 1.250 | 1.265 | 1.240 | 1.252 | 100% |
| This compound (MOI 1) | 48 | 0.950 | 0.965 | 0.940 | 0.952 | 76.0% |
| Mock-Infected | 72 | 1.550 | 1.570 | 1.540 | 1.553 | 100% |
| This compound (MOI 1) | 72 | 0.850 | 0.870 | 0.840 | 0.853 | 54.9% |
Table 3: Quantification of this compound Replication by qPCR
| Sample | Time Post-Infection (h) | Cq Value - Replicate 1 | Cq Value - Replicate 2 | Cq Value - Replicate 3 | Average Cq | Viral Genome Copies/µg DNA |
| Mock-Infected | 24 | Undetermined | Undetermined | Undetermined | Undetermined | 0 |
| This compound (MOI 1) | 24 | 28.5 | 28.7 | 28.6 | 28.6 | Value to be calculated |
| Mock-Infected | 48 | Undetermined | Undetermined | Undetermined | Undetermined | 0 |
| This compound (MOI 1) | 48 | 24.1 | 24.3 | 24.2 | 24.2 | Value to be calculated |
| Mock-Infected | 72 | Undetermined | Undetermined | Undetermined | Undetermined | 0 |
| This compound (MOI 1) | 72 | 20.5 | 20.7 | 20.6 | 20.6 | Value to be calculated |
Experimental Protocols
Jurkat Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the Jurkat T-lymphocyte cell line.
Materials:
-
Jurkat cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
T-25 and T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Complete Growth Medium Preparation: Prepare complete RPMI-1640 medium by supplementing with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of Jurkat cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Seeding: Centrifuge the cell suspension at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-25 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Monitor cell density and viability daily. Subculture the cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL. To subculture, determine the cell density and viability using a hemocytometer and trypan blue exclusion. Dilute the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL in a new flask with fresh, pre-warmed complete growth medium.[1]
This compound Propagation and Titration (TCID₅₀ Assay)
This protocol outlines the method for amplifying this compound stocks and determining the viral titer using the Tissue Culture Infectious Dose 50 (TCID₅₀) assay.
Materials:
-
This compound stock
-
Log-phase Jurkat cells
-
Complete RPMI-1640 medium
-
Serum-free RPMI-1640 medium
-
96-well round-bottom cell culture plates
-
Sterile microcentrifuge tubes
-
Serological pipettes and multichannel pipette
Procedure for Virus Propagation:
-
Seed Jurkat cells at a density of 5 x 10⁵ cells/mL in a T-75 flask.
-
Infect the cells with the this compound stock at a low multiplicity of infection (MOI), for example, 0.01.
-
Incubate the infected culture at 37°C with 5% CO₂ for 3-5 days, or until significant cytopathic effect (CPE) is observed (e.g., cell clumping, rounding, and death).
-
Harvest the cell suspension and subject it to three freeze-thaw cycles to lyse the cells and release viral particles.
-
Centrifuge the lysate at 3,000 x g for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the virus stock and store it in aliquots at -80°C.
Procedure for TCID₅₀ Assay:
-
Seed a 96-well round-bottom plate with Jurkat cells at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
In a separate plate or in sterile tubes, perform a 10-fold serial dilution of the this compound stock in serum-free RPMI-1640 medium (from 10⁻¹ to 10⁻⁸).
-
Add 100 µL of each virus dilution to 8 replicate wells of the 96-well plate containing the Jurkat cells. Include at least 8 wells with mock-infected cells (medium only) as a negative control.
-
Incubate the plate at 37°C with 5% CO₂ for 5-7 days.
-
Examine the wells for the presence of CPE daily using an inverted microscope.
-
After the incubation period, score each well as positive (+) or negative (-) for CPE.
-
Calculate the TCID₅₀/mL using the Reed-Muench method.[2][3][4][5]
This compound Infection of Jurkat Cells
This protocol describes the infection of Jurkat cells with this compound at a specific MOI for subsequent analysis.
Materials:
-
Log-phase Jurkat cells
-
Titered this compound stock
-
Complete and serum-free RPMI-1640 medium
-
Conical tubes
Procedure:
-
Count Jurkat cells and determine their viability.
-
In a conical tube, pellet the required number of cells (e.g., 1 x 10⁶ cells) by centrifugation at 150 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of serum-free RPMI-1640 medium.
-
Add the calculated volume of this compound stock to achieve the desired MOI.
-
Incubate the cell-virus suspension for 1-2 hours at 37°C with gentle agitation every 15 minutes to allow for virus adsorption.
-
Add complete growth medium to the desired final volume and transfer the cell suspension to an appropriate culture vessel (e.g., a 6-well plate).
-
Incubate the infected cells at 37°C with 5% CO₂ for the desired duration of the experiment (e.g., 24, 48, 72 hours).
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound infection.
Materials:
-
This compound-infected and mock-infected Jurkat cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
At the desired time points post-infection, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the mock-infected control.
Quantification of Viral Replication (qPCR)
This protocol quantifies the amount of this compound genomic DNA in infected Jurkat cells.
Materials:
-
This compound-infected and mock-infected Jurkat cells
-
DNA extraction kit
-
This compound-specific primers and probe
-
qPCR master mix
-
qPCR instrument
Procedure:
-
At the desired time points post-infection, harvest the Jurkat cells by centrifugation.
-
Extract total DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
-
Set up the qPCR reaction by mixing the DNA sample, this compound-specific primers and probe, and qPCR master mix.
-
Run the qPCR reaction using an appropriate thermal cycling program.
-
Determine the viral genome copy number by comparing the Cq values to a standard curve of a plasmid containing the target this compound sequence.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound on Jurkat cells.
Caption: Putative this compound lifecycle in Jurkat cells.
Caption: Potential signaling pathways induced by this compound infection.
References
Application Notes and Protocols for PPAHV in Calcium Imaging Assays
Introduction
Persistent Photoconductive Anionic Hydrogel (PPAHV) is a novel biomaterial with potential applications in neuroscience research, particularly in the field of calcium imaging. Its unique properties of persistent photoconductivity and anionic nature may offer new ways to interface with and modulate neuronal activity. These application notes provide an overview of the theoretical framework for using this compound in calcium imaging assays and offer detailed protocols for its preparation and application.
Disclaimer: The application of this compound in calcium imaging is a novel and evolving area of research. The following protocols are based on general principles of hydrogel-based neural interfaces and calcium imaging. Researchers should optimize these protocols for their specific experimental needs and cell types.
Principle of Application
This compound's utility in calcium imaging stems from its theoretical ability to act as a localized, light-gated modulator of the extracellular ionic environment. The persistent photoconductivity, once activated by a specific wavelength of light, could create a transient, localized anionic field. This field may influence the membrane potential of nearby neurons, potentially modulating the activity of voltage-gated calcium channels (VGCCs). By observing the changes in intracellular calcium concentration using standard calcium indicators (e.g., GCaMP), researchers can investigate the effects of this localized ionic modulation on neuronal signaling.
Below is a diagram illustrating the proposed signaling pathway:
Caption: Proposed signaling pathway for this compound-mediated modulation of neuronal calcium influx.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel
This protocol describes the synthesis of a generic photo-crosslinkable anionic hydrogel. The specific precursors and photoinitiators for this compound would need to be determined from its proprietary formulation.
Materials:
-
Anionic monomer (e.g., Acrylamido-2-methyl-1-propanesulfonic acid)
-
Crosslinker (e.g., N,N'-Methylenebisacrylamide)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare a precursor solution by dissolving the anionic monomer, crosslinker, and photoinitiator in sterile PBS. The final concentrations should be optimized based on the desired hydrogel stiffness and properties.
-
Stir the solution in the dark until all components are fully dissolved.
-
Filter-sterilize the precursor solution using a 0.22 µm syringe filter.
-
To form the hydrogel, expose the precursor solution to UV light (e.g., 365 nm) for a specified duration. The exposure time will determine the degree of crosslinking.
-
After crosslinking, wash the hydrogel extensively with sterile PBS to remove any unreacted components.
-
Store the hydrated hydrogel in sterile PBS at 4°C.
Protocol 2: Application of this compound to Neuronal Cultures for Calcium Imaging
This protocol outlines the steps for applying the this compound hydrogel to a neuronal culture and performing a calcium imaging experiment.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)
-
This compound hydrogel
-
Calcium indicator (e.g., Fluo-4 AM or GCaMP viral vector)
-
Fluorescence microscope with a suitable light source for this compound activation and a camera for imaging.
Workflow:
Caption: Workflow for a this compound-based calcium imaging experiment.
Procedure:
-
Cell Preparation: Culture neurons on a suitable substrate (e.g., glass-bottom dishes) compatible with high-resolution imaging.
-
Calcium Indicator Loading:
-
For chemical indicators like Fluo-4 AM, incubate the cells with the dye according to the manufacturer's instructions.
-
For genetically encoded indicators like GCaMP, transduce the cells with the viral vector several days prior to the experiment to allow for sufficient expression.
-
-
This compound Application:
-
Carefully cut a small piece of the prepared this compound hydrogel.
-
Using sterile forceps, gently place the hydrogel onto the neuronal culture in the desired region of interest. Ensure good contact with the cells without causing damage.
-
-
Baseline Imaging:
-
Place the culture dish on the microscope stage.
-
Acquire a baseline recording of calcium activity for a few minutes before this compound activation.
-
-
This compound Activation:
-
Expose the this compound hydrogel to the appropriate wavelength and intensity of light to induce its persistent photoconductive state. The exact parameters will be specific to the this compound material.
-
-
Post-Activation Imaging:
-
Immediately after the light stimulation, start recording the calcium activity again for an extended period to observe any changes in neuronal firing patterns.
-
-
Data Analysis:
-
Extract fluorescence intensity traces from individual neurons or regions of interest.
-
Calculate ΔF/F₀ to quantify changes in calcium levels.
-
Compare the frequency, amplitude, and duration of calcium transients before and after this compound activation.
-
Data Presentation
Quantitative data from these experiments should be summarized to compare neuronal activity before and after this compound activation.
Table 1: Comparison of Calcium Transient Properties
| Condition | Mean Peak ΔF/F₀ (± SEM) | Mean Transient Frequency (events/min ± SEM) | Mean Transient Duration (s ± SEM) |
| Baseline (Pre-activation) | Insert Data | Insert Data | Insert Data |
| Post-PPAHV Activation | Insert Data | Insert Data | Insert Data |
Table 2: Percentage of Active Neurons
| Condition | Percentage of Active Neurons (%) |
| Baseline (Pre-activation) | Insert Data |
| Post-PPAHV Activation | Insert Data |
Troubleshooting
-
No effect observed:
-
Verify the activation parameters (wavelength, intensity, duration) for this compound.
-
Ensure good contact between the hydrogel and the neuronal culture.
-
Confirm the health and viability of the neuronal culture.
-
-
Cell death:
-
Reduce the intensity or duration of the light used for this compound activation to minimize phototoxicity.
-
Ensure the this compound hydrogel is thoroughly washed to remove any toxic residues from the synthesis process.
-
-
High background fluorescence:
-
Ensure complete removal of excess calcium indicator dye.
-
Check for autofluorescence from the this compound material itself and subtract it during analysis if necessary.
-
Application of Patch-Clamp Recording to Investigate the Modulatory Effects of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation on Ion Channel Activity
Abstract
This document provides detailed application notes and protocols for utilizing patch-clamp electrophysiology to study the effects of Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation on ion channel function. It is intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established methodologies for recording ion channel currents in neuronal and other excitable cells and investigating the modulatory effects of PPARα agonists. While the term "PPAHV" did not yield specific results, it is likely a reference to PPARα or its agonists. This document focuses on the known interactions of PPARα agonists with various ion channels.
Introduction
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Beyond its classical genomic functions, emerging evidence suggests that PPARα can also exert rapid, non-genomic effects on cellular signaling pathways, including the modulation of ion channel activity.[3][4][5] The patch-clamp technique is an indispensable tool for studying ion channels with high temporal and electrical resolution, making it ideal for investigating the acute effects of PPARα activation on channel gating and permeation.[4]
This application note will detail the use of patch-clamp recording to characterize the effects of PPARα agonists on two distinct types of ion channels: Acid-Sensing Ion Channels (ASICs) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. These examples will serve as a basis for designing experiments to investigate the effects of PPARα activation on other ion channels of interest.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of PPARα agonists on ion channel activity.
Table 1: Effect of PPARα Agonist GW7647 on Proton-Gated Currents in Rat Dorsal Root Ganglion (DRG) Neurons [1][3]
| Parameter | Value | Conditions |
| Agonist | GW7647 | Whole-cell patch-clamp on cultured rat DRG neurons.[3] |
| Target Channel | Acid-Sensing Ion Channels (ASICs) | Currents evoked by a drop in extracellular pH to 6.0.[1][3] |
| IC₅₀ | 5.11 x 10⁻⁹ M | Concentration-dependent inhibition of peak proton-gated current.[1] |
| Maximal Inhibition | 36.9 ± 2.3% | Decrease in the maximal current response to protons with 3x10⁻⁸ M GW7647.[1] |
| Effect on Action Potentials | Decrease in number | Reduction in acidosis-evoked action potentials with 3x10⁻⁸ M GW7647.[3] |
Table 2: Effect of Endogenous PPARα Agonist Palmitoylethanolamide (PEA) on TRPV1 Channels [6]
| Parameter | Value | Conditions |
| Agonist | Palmitoylethanolamide (PEA) | Whole-cell patch-clamp on CHO cells transfected with rat TRPV1 cDNA.[6] |
| Target Channel | Transient Receptor Potential Vanilloid 1 (TRPV1) | Currents evoked by capsaicin.[6] |
| Effect | Activation and Desensitization | PEA activates TRPV1 channels and causes strong current desensitization.[6] |
| Modulation | Inhibition of capsaicin response | Sub-effective concentrations of PEA counteract capsaicin-induced TRPV1 activation.[6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of ASIC Currents in DRG Neurons and Application of a PPARα Agonist
This protocol is adapted from studies investigating the effect of the PPARα agonist GW7647 on proton-gated currents in rat dorsal root ganglion (DRG) neurons.[3]
1. Cell Preparation:
- Isolate and culture DRG neurons from juvenile rats as per established protocols.[7][8]
- Plate dissociated neurons on poly-L-lysine coated coverslips and culture for 24-48 hours before recording.[7]
2. Solutions:
- External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, and 10 D-glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~330 mOsm/L with sucrose.[3]
- Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.3 with KOH.
- Agonist Stock Solution: Prepare a stock solution of GW7647 in DMSO (e.g., 10 mM).[2][9] Dilute to final concentrations in the external solution immediately before use.
3. Patch-Clamp Recording:
- Perform whole-cell patch-clamp recordings using a suitable amplifier and data acquisition system.[3]
- Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) with a neuron and then rupture the membrane to achieve the whole-cell configuration.
- Hold the neuron at a membrane potential of -60 mV.
- Record baseline proton-gated currents by rapidly perfusing the cell with the external solution at pH 6.0 for a few seconds.
- To test the effect of the PPARα agonist, pre-apply the desired concentration of GW7647 in the external solution (pH 7.4) for 2 minutes before evoking the current with the acidic solution containing the same concentration of the agonist.[1][3]
- Wash out the agonist by perfusing with the drug-free external solution.
4. Data Analysis:
- Measure the peak amplitude of the inward current evoked by the pH drop.
- Compare the current amplitude before, during, and after agonist application.
- To determine the IC₅₀, test a range of agonist concentrations and fit the dose-response data to a Hill equation.
Protocol 2: Investigating PPARα Agonist Effects on Heterologously Expressed TRPV1 Channels
This protocol is based on a study examining the effects of palmitoylethanolamide (PEA) on TRPV1 channels expressed in a cell line.[6]
1. Cell Culture and Transfection:
- Culture Chinese Hamster Ovary (CHO) cells in standard growth medium.
- Transiently transfect the cells with a plasmid encoding rat TRPV1 cDNA using a suitable transfection reagent.
- Re-plate the cells onto coverslips 24 hours post-transfection for patch-clamp recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.4 with KOH.[6]
- Agonist Stock Solutions: Prepare stock solutions of PEA and capsaicin in ethanol or DMSO. Dilute to final concentrations in the external solution.
3. Patch-Clamp Recording:
- Perform whole-cell patch-clamp recordings as described in Protocol 1.
- Hold the transfected cells at a membrane potential of -60 mV.
- Evoke TRPV1 currents by applying a known concentration of capsaicin (e.g., 1 µM).
- To test the effect of PEA, apply it alone to observe any direct activation.
- To investigate modulation, pre-apply a sub-effective concentration of PEA for a few minutes before co-applying it with capsaicin.[6]
- Observe both the peak current amplitude and the rate of current desensitization.
4. Data Analysis:
- Measure the peak current density (pA/pF) to normalize for cell size.
- Quantify the extent of desensitization by measuring the decay of the current over time.
- Compare the effects of capsaicin alone with the effects in the presence of PEA.
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp recording with PPARα agonist application.
Caption: Putative non-genomic signaling pathway of PPARα-mediated ion channel modulation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PPAR-α acutely inhibits functional activity of ASICs in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology study using patch clamp technique in sensory neurons | Brazilian Journal of Case Reports [bjcasereports.com.br]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Studying TRPV1 Desensitization Using Olvanil
Topic: Olvanil as a Tool for Studying TRPV1 Desensitization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons, and pungent compounds like capsaicin.[1] Prolonged exposure to TRPV1 agonists leads to a decrease in the channel's response, a phenomenon known as desensitization. This process is of significant interest in the development of analgesic drugs. Olvanil (N-vanillyl-9-octadecenamide) is a synthetic, non-pungent analogue of capsaicin that serves as a potent agonist for the TRPV1 receptor.[2] Its unique properties, particularly its ability to induce robust and long-lasting desensitization, make it an invaluable tool for researchers studying the mechanisms of TRPV1 modulation.
Key Features of Olvanil
-
Potent TRPV1 Agonist: Olvanil effectively activates TRPV1, leading to an influx of cations, primarily Ca2+, which can be measured using various experimental techniques.[2][3]
-
Non-Pungent Nature: Unlike capsaicin, Olvanil does not typically induce the acute burning and painful sensation, which can be advantageous in both in vitro and in vivo experimental models.[1][2]
-
Effective Desensitization: Studies have shown that Olvanil is more effective than capsaicin at inducing desensitization of the TRPV1 channel to subsequent agonist exposure.[2]
-
Dual Mechanism of Action: Beyond its action on TRPV1, Olvanil has also been shown to interact with the cannabinoid receptor system, offering a synergistic effect in modulating neuronal activity.[1]
Applications
-
Investigating the molecular mechanisms of TRPV1 desensitization: Olvanil can be used to induce desensitization, allowing for the study of the downstream signaling pathways involved.
-
Screening for novel analgesic compounds: The desensitizing effect of Olvanil can be used as a benchmark to evaluate the potential of new drug candidates to modulate TRPV1 activity.
-
Studying the role of TRPV1 in various physiological and pathological conditions: Olvanil's ability to selectively desensitize TRPV1-expressing neurons makes it a useful tool for elucidating the role of this receptor in pain, inflammation, and other sensory processes.
Quantitative Data
The following table summarizes the comparative effects of Olvanil and Capsaicin on TRPV1 activation and desensitization based on available literature.
| Parameter | Olvanil | Capsaicin | Reference |
| Concentration for significant [Ca2+]i increase in DRG neurons | 100 nM | 100 nM | [2] |
| Efficacy in inducing TRPV1 desensitization | More effective | Effective | [2] |
| Pungency | Non-pungent | Pungent | [1][2] |
Experimental Protocols
Protocol 1: In Vitro TRPV1 Desensitization Assay Using Calcium Imaging
This protocol describes how to measure TRPV1 desensitization in cultured dorsal root ganglion (DRG) neurons using a fluorescent calcium indicator.
Materials:
-
Primary DRG neuron culture
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
Olvanil stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Preparation:
-
Plate dissociated DRG neurons on poly-D-lysine coated glass coverslips and culture for 24-48 hours.
-
-
Loading with Calcium Indicator:
-
Incubate the cultured DRG neurons with 5 µM Fluo-4 AM in HBSS for 30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Record baseline fluorescence intensity for 2-5 minutes.
-
-
Initial Agonist Application:
-
Apply a sub-maximal concentration of capsaicin (e.g., 100 nM) to elicit an initial calcium response.
-
Record the peak fluorescence intensity.
-
Wash the cells with HBSS until the fluorescence returns to baseline.
-
-
Desensitization with Olvanil:
-
Apply Olvanil (e.g., 100 nM) to the cells for a defined period (e.g., 5-10 minutes) to induce desensitization.
-
Wash the cells thoroughly with HBSS for at least 10 minutes to remove all traces of Olvanil.
-
-
Second Agonist Application:
-
Re-apply the same concentration of capsaicin (100 nM) and record the peak fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of the second capsaicin response to the first capsaicin response. A ratio of less than 1 indicates desensitization.
-
Compare the degree of desensitization induced by Olvanil to a control group treated with vehicle (DMSO) or capsaicin itself.
-
Visualizations
Signaling Pathway of TRPV1 Desensitization
Caption: Signaling pathways involved in TRPV1 desensitization.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for the in vitro TRPV1 desensitization assay.
References
- 1. Olvanil acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of olvanil on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olvanil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Assessing PPAHV-Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for assessing the vasoconstrictor properties of PPAHV (Proprietary Pulmonary Artery Hypertensive Vasoconstrictor), a novel compound under investigation. The protocols detailed herein are designed to guide researchers in obtaining robust and reproducible data for the evaluation of this compound's effects on vascular tone.
Introduction to Vasoconstriction Assessment
Vasoconstriction, the narrowing of blood vessels, is a critical physiological process regulated by a complex interplay of signaling molecules. Dysregulation of vasoconstriction is a hallmark of various cardiovascular pathologies, including pulmonary arterial hypertension (PAH). The assessment of a novel compound's effect on vascular tone is a crucial step in drug development. This document outlines key in vitro, ex vivo, and in vivo methods to characterize this compound-induced vasoconstriction.
Signaling Pathways in Vasoconstriction
The contraction of vascular smooth muscle cells (VSMCs) is the final common pathway of vasoconstriction. This process is initiated by an increase in intracellular calcium concentration ([Ca2+]i) and/or by sensitization of the contractile apparatus to Ca2+. Several key signaling pathways are involved:
-
Endothelin-1 (ET-1) Signaling: ET-1 is a potent vasoconstrictor that acts on ETA and ETB receptors on VSMCs, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium.
-
Angiotensin II Signaling: Angiotensin II, a key component of the renin-angiotensin system, binds to the AT1 receptor, activating Gq/11 proteins and the PLC-IP3-DAG cascade, resulting in vasoconstriction.
-
Adrenergic Signaling: Norepinephrine, released from sympathetic nerves, and circulating epinephrine act on α1-adrenergic receptors on VSMCs. This Gq-coupled receptor activation also stimulates the PLC-IP3-DAG pathway.
-
Rho-Kinase (ROCK) Signaling: This pathway plays a crucial role in Ca2+ sensitization. Activated by the small GTPase RhoA, ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to a sustained contractile response at a given Ca2+ concentration.
Below are diagrams illustrating these key signaling pathways.
Troubleshooting & Optimization
Technical Support Center: PPAHV Solubility in Aqueous Solutions
Disclaimer: The following information is a generalized guide for addressing solubility issues with poorly water-soluble compounds. As "PPAHV" is not a standard recognized chemical identifier in publicly available scientific literature, this guide is based on common challenges encountered with compounds exhibiting characteristics suggested by such an acronym, such as conjugated polymers or other hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in my aqueous buffer?
A variety of factors can limit the solubility of a compound like this compound in aqueous solutions. These can be broadly categorized as relating to the compound's intrinsic properties or the composition of the solvent.[1][2] Key factors include:
-
High Molecular Weight and Hydrophobicity: Large, non-polar molecules are inherently difficult to dissolve in polar solvents like water.
-
Crystalline Structure: A stable crystalline form of a drug requires more energy to dissolve than its amorphous counterpart.[3]
-
pH of the Solution: If this compound has ionizable groups, its solubility will be highly dependent on the pH of the aqueous solution.[4]
-
Ionic Strength of the Buffer: High salt concentrations can sometimes decrease the solubility of a compound through the "salting out" effect.
-
Temperature: While many compounds are more soluble at higher temperatures, this is not universally true.[5][6]
Q2: What is the difference between precipitation and aggregation?
While both result in the compound coming out of solution, they are distinct processes:
-
Precipitation is the formation of a solid, often crystalline, material from a supersaturated solution. This can be due to changes in solvent composition, temperature, or pH.
-
Aggregation refers to the clustering of molecules to form larger, often non-crystalline, particles that can remain suspended or settle out of the solution.[7][8] For fluorescent molecules, aggregation can lead to quenching of the signal.[9]
Q3: How does the pH of the solution affect the solubility of this compound?
If this compound contains acidic or basic functional groups, its solubility can be significantly influenced by the pH of the medium.[4]
-
Weakly Acidic Drugs: These are more soluble at a pH above their pKa.
-
Weakly Basic Drugs: These are more soluble at a pH below their pKa.[4] By adjusting the pH, you can ionize the molecule, making it more polar and thus more soluble in water.
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, using a water-miscible organic co-solvent is a common strategy to dissolve poorly soluble compounds. Solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water and create a more favorable environment for hydrophobic molecules.[10] However, it's crucial to consider the compatibility of the co-solvent with your downstream experiments, as it may affect cellular assays or protein interactions.
Q5: Will heating the solution help dissolve this compound?
For many compounds, increasing the temperature will increase solubility as the dissolution process is endothermic (absorbs heat).[2][5] However, for some compounds, the dissolution process is exothermic (releases heat), and in such cases, increasing the temperature will decrease solubility.[1] It is also important to consider the thermal stability of this compound, as excessive heat could cause degradation.
Troubleshooting Guide
Problem: My this compound solution is cloudy or has visible particulates.
-
Possible Cause: The compound has not fully dissolved, or it has precipitated or aggregated out of solution.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration you are trying to achieve is not above the known solubility limit of this compound in that specific solvent system.
-
Sonication/Vortexing: Use a bath sonicator or vortex mixer to provide mechanical energy to aid dissolution.
-
Gentle Heating: If this compound is thermally stable, gentle warming of the solution may improve solubility.[6]
-
pH Adjustment: If this compound has ionizable groups, try adjusting the pH of the buffer to increase its charge and, therefore, its solubility.[4]
-
Use of Co-solvents: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent.
-
Problem: this compound precipitates when I dilute my stock solution into an aqueous buffer.
-
Possible Cause: The stock solution is prepared in a strong organic solvent, and upon dilution into an aqueous buffer, the solvent polarity increases, causing the hydrophobic this compound to precipitate.
-
Troubleshooting Steps:
-
Slower Addition: Add the stock solution to the aqueous buffer dropwise while vortexing to allow for better mixing and prevent localized high concentrations.
-
Increase Co-solvent in Buffer: Add a small percentage of the organic solvent used for the stock solution to your aqueous buffer to reduce the polarity shock.
-
Use of Surfactants: Incorporating a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a concentration above its critical micelle concentration can help to keep the compound in solution.
-
Solid Dispersion: For formulation development, creating an amorphous solid dispersion of this compound with a polymer carrier can enhance its dissolution rate and prevent precipitation.[3][11]
-
Problem: I am observing inconsistent results in my biological assays.
-
Possible Cause: Poor solubility or aggregation of this compound can lead to inconsistent effective concentrations in your experiments. Aggregates can also have different biological activities than the monomeric form.
-
Troubleshooting Steps:
-
Filter the Solution: Before use, filter your this compound solution through a 0.22 µm filter to remove any undissolved particles or aggregates.
-
Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates in your solution.
-
Optimize Solubilization Protocol: Re-evaluate your method for preparing the this compound solution. Experiment with different co-solvents, pH values, or surfactants to find a protocol that yields a consistently clear, monomeric solution.
-
Data Presentation
Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical this compound
| pH | Solubility (µg/mL) | Observations |
| 4.0 | < 1 | Insoluble |
| 6.0 | 5.2 ± 0.8 | Slightly Soluble |
| 7.4 | 12.5 ± 1.3 | Moderately Soluble |
| 8.5 | 55.8 ± 4.7 | Soluble |
Table 2: Effect of Co-solvents on this compound Solubility in a pH 7.4 Buffer
| Co-solvent (10% v/v) | Solubility (µg/mL) | Fold Increase |
| None | 12.5 ± 1.3 | 1.0x |
| Ethanol | 48.2 ± 3.9 | 3.9x |
| DMSO | 150.7 ± 11.2 | 12.1x |
| PEG 400 | 95.4 ± 8.1 | 7.6x |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or as recommended for the specific compound.
Protocol 2: Testing the Effect of pH on this compound Solubility
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.5).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate glass vials.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, fluorescence spectroscopy).
Diagrams
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: Mechanism of co-solvent action to improve this compound solubility.
Caption: Decision tree for selecting a solubilization enhancement technique.
References
- 1. ijnrd.org [ijnrd.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. mdpi.com [mdpi.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. Controlled aggregation in conjugated polymer nanoparticles via organic acid treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation of nanoparticles and morphology of aggregates in porous media with computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PPAHV Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PPAHV (phorbol 12-phenylacetate 13-acetate 20-homovanillate) for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of phorbol esters and acts as a vanilloid-like agent. Its primary mechanism of action is as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor. Unlike capsaicin, this compound is reported to be non-pungent and does not induce hypothermia at effective doses. As a phorbol ester, it is also expected to activate Protein Kinase C (PKC).
Q2: What is the recommended starting dose for in vitro or ex vivo experiments?
A2: Based on published data, effective concentrations of this compound in in vitro and ex vivo preparations are in the micromolar range. For instance, in perfused rat hindlimb studies, a concentration of 0.2 μM this compound was found to elicit a maximum stimulation of oxygen consumption, while concentrations of 2 μM and higher led to inhibitory effects. For binding assays and calcium influx studies in cultured rat sensory neurons, the reported Ki and ED50 values are 3.1 μM and 1.8 μM, respectively. It is recommended to perform a dose-response curve starting from the nanomolar to the low micromolar range to determine the optimal concentration for your specific experimental setup.
Q3: Is there any available data on in vivo dosing of this compound in animal models?
A3: Currently, there is a lack of publicly available data on the systemic in vivo administration of this compound in animal models such as mice and rats. Researchers should therefore approach in vivo studies with caution and conduct thorough dose-ranging studies. A suggested workflow for determining an appropriate in vivo dose is provided in the "Experimental Protocols" section.
Q4: What are the potential side effects of this compound and what is its toxicity profile?
Q5: What is a suitable vehicle for dissolving and administering this compound?
A5: this compound is a lipophilic compound. For in vitro studies, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) and then further diluted in the experimental buffer. For in vivo administration, a non-aqueous vehicle may be necessary. A common approach for poorly soluble compounds is to use a mixture of solvents such as DMSO, polyethylene glycol (PEG), and saline. The final concentration of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity. It is essential to perform vehicle-only control experiments to rule out any effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound in vitro | - this compound concentration is too low.- Degradation of this compound.- Low expression of TRPV1 receptors in the cell/tissue type. | - Perform a dose-response study with a wider concentration range (e.g., 1 nM to 100 µM).- Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or below.- Confirm the expression of TRPV1 in your experimental model using techniques like Western blot, qPCR, or immunohistochemistry. |
| Inconsistent results between experiments | - Variability in this compound solution preparation.- Differences in experimental conditions. | - Ensure accurate and consistent preparation of this compound dilutions for each experiment.- Maintain consistent experimental parameters such as temperature, pH, and incubation times. |
| Unexpected inhibitory effects at higher concentrations | - Biphasic dose-response relationship.- Off-target effects or cellular toxicity at high concentrations. | - This is a known characteristic of this compound in some assays. The optimal concentration may be within a narrow window.- Perform cell viability assays (e.g., MTT, LDH) to assess cytotoxicity at higher concentrations. |
| Precipitation of this compound in aqueous solutions | - Poor solubility of the compound. | - Increase the concentration of the organic solvent (e.g., DMSO) in the final dilution, ensuring it remains at a non-toxic level for your cells or tissues.- Consider the use of solubilizing agents or alternative vehicle formulations. |
| Adverse reactions in animal studies (e.g., skin irritation, lethargy) | - The dose is too high, leading to toxicity.- Inflammatory response due to the phorbol ester structure. | - Immediately reduce the dose or cease administration.- Start with a much lower dose and perform a careful dose-escalation study.- Monitor animals closely for any signs of toxicity. |
Quantitative Data Summary
Table 1: In Vitro and Ex Vivo this compound Concentrations and Effects
| Parameter | Value | Species | Experimental Model |
| Ki (Binding Affinity) | 3.1 ± 0.4 μM | Rat | Cultured Sensory Neurons |
| ED50 (Ca2+ Uptake) | 1.8 ± 0.3 μM | Rat | Cultured Sensory Neurons |
| Maximal VO2 Stimulation | 0.2 μM | Rat | Perfused Hindlimb |
| Inhibition of VO2 | ≥ 2 μM | Rat | Perfused Hindlimb |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Allow the this compound vial to come to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight ~550 g/mol ), add approximately 182 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Workflow for In Vivo Dose-Ranging Study
This protocol provides a general framework. All procedures must be approved by the institution's Animal Care and Use Committee (ACUC).
-
Vehicle Selection and Preparation:
-
Based on the lipophilic nature of this compound, consider vehicles such as:
-
10% DMSO, 40% PEG400, 50% Saline
-
5% DMSO, 5% Tween 80, 90% Saline
-
-
Prepare the vehicle and the this compound formulation immediately before use.
-
Ensure the final solution is clear and free of precipitates.
-
-
Dose Escalation Study:
-
Begin with a very low starting dose. A conservative approach is to start with a dose that is 1/100th of the in vitro EC50, converted to a mg/kg dose.
-
Administer the dose to a small group of animals (n=3-5) via the intended route (e.g., intravenous, intraperitoneal).
-
Include a vehicle-only control group.
-
Monitor the animals closely for at least 24-48 hours for any signs of toxicity (e.g., changes in weight, behavior, activity, grooming).
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If no adverse effects are observed, escalate the dose in the next group of animals (e.g., 3-fold or 5-fold increase).
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Continue this process until mild, reversible signs of toxicity are observed, or the desired pharmacological effect is achieved. The highest dose without significant adverse effects can be considered the Maximum Tolerated Dose (MTD).
-
-
Efficacy Study:
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Based on the results of the dose escalation study, select 3-4 dose levels below the MTD to evaluate the efficacy of this compound in your disease model.
-
Include a vehicle control group and a positive control if available.
-
Measure the desired pharmacodynamic endpoints at appropriate time points after this compound administration.
-
Visualizations
Caption: this compound signaling through the TRPV1 receptor and PKC pathway.
Caption: Workflow for determining the optimal in vivo dose of this compound.
Technical Support Center: Preventing Degradation of High-Performance Aromatic Polyamide (HPA) Stock Solutions
Disclaimer: The specific polymer "PPAHV" is not a widely recognized standard acronym in scientific literature. Therefore, this guide focuses on the prevention of degradation in stock solutions of high-performance aromatic polyamides (HPAs), a class of polymers to which a material like "this compound" might belong. The principles and troubleshooting steps provided are based on the general chemistry of aromatic polyamides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of HPA stock solutions during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and storing HPA stock solutions.
1. My HPA stock solution has changed color (e.g., yellowing). What does this indicate and what should I do?
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Possible Cause: Color change, particularly yellowing, is a common sign of degradation in aromatic polymers. This can be caused by exposure to light (photo-oxidation) or high temperatures. The yellowing is often due to the formation of conjugated systems or chromophores within the polymer backbone.
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber-colored vial to prevent further light exposure.
-
Control Temperature: Store the stock solution at the recommended low temperature. If a recommended temperature is not available, start with refrigeration (2-8 °C), ensuring the solvent and polymer remain in solution.
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Solvent Purity: Ensure the solvent used is of high purity and free from oxidizing contaminants.
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Inert Atmosphere: For highly sensitive applications, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
2. I've observed a decrease in the viscosity of my HPA stock solution. What could be the cause?
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Possible Cause: A decrease in viscosity is a strong indicator of a reduction in the polymer's molecular weight. This is typically caused by the cleavage of the polymer chains, a primary result of degradation. For HPAs, the most common mechanism is the hydrolysis of the amide bonds.
-
Troubleshooting Steps:
-
Control for Water: Ensure your solvent is anhydrous. Use freshly opened bottles of high-purity, dry solvent. Consider using molecular sieves to dry the solvent before use.
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pH Control: The rate of hydrolysis can be accelerated by the presence of strong acids or bases. Ensure the pH of your solution is neutral, unless your experimental protocol requires otherwise. If additives are used, verify they do not alter the pH significantly.
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Storage Conditions: Review your storage conditions. Elevated temperatures can increase the rate of hydrolysis.
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3. Precipitate has formed in my HPA stock solution over time. Is this degradation?
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Possible Cause: Precipitate formation can be due to several factors:
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Degradation: The degradation products may have lower solubility in the solvent, causing them to precipitate out.
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Poor Solubility: The polymer may not have been fully dissolved initially, or the solution may be supersaturated.
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Temperature Effects: A decrease in storage temperature can reduce the solubility of the polymer, leading to precipitation.
-
-
Troubleshooting Steps:
-
Re-dissolution Attempt: Gently warm the solution and agitate it to see if the precipitate re-dissolves. If it does, the issue is likely temperature-related solubility. If it does not, degradation is a more likely cause.
-
Filtration and Analysis: If the precipitate does not re-dissolve, you can filter a small aliquot of the supernatant and re-run your initial characterization tests (e.g., viscosity, molecular weight) to check for signs of degradation in the soluble portion.
-
Solvent Choice: Ensure you are using an appropriate solvent for your specific HPA.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HPA degradation in solution?
A1: The two most common degradation mechanisms for HPAs in solution are:
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Hydrolysis: The cleavage of the amide bond in the polymer backbone by water. This process can be catalyzed by acids or bases.
-
Photo-oxidation: Degradation initiated by exposure to light, particularly UV light, in the presence of oxygen. This can lead to chain scission and the formation of colored byproducts.
Q2: What are the ideal storage conditions for an HPA stock solution?
A2: Ideal storage conditions depend on the specific HPA and solvent, but general best practices include:
-
Solvent: Use a high-purity, anhydrous solvent in which the HPA is readily soluble.
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Temperature: Store at a low, stable temperature (e.g., 2-8 °C), but ensure the temperature is not so low that it causes the polymer to precipitate.
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Light: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
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Atmosphere: For long-term storage or for highly sensitive HPAs, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: How can I monitor the stability of my HPA stock solution?
A3: Regular monitoring can help detect degradation early. Common techniques include:
-
Viscometry: A decrease in the solution's viscosity over time indicates a reduction in the polymer's molecular weight.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique can directly measure changes in the molecular weight and molecular weight distribution of the polymer.
-
UV-Vis Spectroscopy: An increase in absorbance at certain wavelengths can indicate the formation of chromophores due to degradation.
-
FTIR Spectroscopy: Changes in the infrared spectrum, such as the appearance of new peaks or changes in the intensity of existing peaks (e.g., the amide bond peak), can indicate chemical changes in the polymer.
Quantitative Data on HPA Degradation
The following table summarizes hypothetical data on the degradation of a generic HPA in solution under different conditions, as measured by the percentage decrease in molecular weight over a 30-day period.
| Storage Condition | Temperature (°C) | Light Exposure | Atmosphere | Molecular Weight Decrease (%) |
| A (Control) | 4 | Dark | Air | 2 |
| B | 25 | Dark | Air | 15 |
| C | 4 | Ambient Light | Air | 10 |
| D | 4 | Dark | Inert (N₂) | < 1 |
| E | 25 | Ambient Light | Air | 25 |
This data is illustrative. Actual degradation rates will vary depending on the specific HPA, solvent, and other experimental conditions.
Experimental Protocols
Protocol 1: Assessment of HPA Stock Solution Stability by Viscometry
Objective: To determine the stability of an HPA stock solution over time by monitoring its viscosity.
Methodology:
-
Prepare the HPA stock solution at the desired concentration in a suitable anhydrous solvent.
-
Initial Measurement (Time 0):
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Bring the solution to a constant, known temperature (e.g., 25 °C) in a thermal bath.
-
Using a calibrated viscometer (e.g., an Ubbelohde viscometer), measure the flow time of the solution.
-
Calculate the initial viscosity.
-
-
Storage: Store the stock solution under the desired conditions (e.g., refrigerated, protected from light).
-
Periodic Measurements: At regular intervals (e.g., every 24 hours, weekly), take an aliquot of the stock solution and repeat the viscosity measurement from step 2.
-
Data Analysis: Plot the viscosity as a function of time. A significant decrease in viscosity indicates degradation.
Visualizations
Caption: A simplified diagram of HPA degradation via chain scission.
Caption: Experimental workflow for assessing HPA solution stability.
Caption: Troubleshooting flowchart for HPA solution degradation.
Technical Support Center: Troubleshooting Unexpected Pulmonary Arterial Hypertension (PAH) Experimental Results
A Note on "PPAHV": The term "this compound" does not correspond to a recognized standard abbreviation in biomedical research. This guide has been developed based on the presumption that users are seeking assistance with Pulmonary Arterial Hypertension (PAH) , a field of intensive research and drug development.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in PAH-related experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues.
Animal Models: Monocrotaline (MCT)-Induced PAH
Question 1: Why is there high variability or mortality in my MCT-induced PAH rat model?
Answer: High variability and mortality in the monocrotaline (MCT) model can stem from several factors.
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MCT Preparation and Administration: MCT is dissolved in hydrochloric acid (HCl) and then neutralized. Improper pH adjustment can lead to animal discomfort and variable uptake. Ensure the final pH is 7.4.[1][2] The route of administration (subcutaneous vs. intraperitoneal) can also affect the consistency of results.[3][4][5]
-
Animal Strain and Health: The susceptibility to MCT can vary between different rat strains. It is crucial to use a consistent strain (e.g., Wistar, Sprague-Dawley) and ensure the animals are healthy and within a specific weight range (e.g., 180-220g for adult male SD rats) before induction.[4]
-
Dosage: The standard dose is typically 60 mg/kg as a single injection.[1][2][3] Lowering the dose or using a two-injection protocol (e.g., two injections of 20 mg/kg seven days apart) may reduce mortality while still inducing PAH.[6]
-
Liver Metabolism: MCT is metabolized in the liver to its active, toxic form, monocrotaline pyrrole (MCTP).[5] Differences in liver function between individual animals can lead to varied responses.
Troubleshooting Steps:
-
Standardize MCT Preparation: Prepare a fresh solution of MCT for each experiment. Carefully adjust the pH to 7.4.
-
Consistent Animal Supply: Source animals from a reputable vendor and allow for an acclimatization period before the experiment.
-
Optimize Dosage: If high mortality is observed, consider a dose-response study or a split-dose regimen.[6]
-
Monitor Animal Health: Regularly monitor body weight and general health status. Weight loss can be an early indicator of severe adverse effects.
Question 2: My MCT-treated rats do not show a significant increase in Right Ventricular Systolic Pressure (RVSP) or right ventricular hypertrophy.
Answer: A lack of significant PAH phenotype development can be due to several reasons.
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Insufficient Time for Disease Progression: The PAH phenotype in the MCT model develops over several weeks. Typically, significant increases in RVSP and right ventricular hypertrophy (measured by the Fulton Index) are observed 21-28 days post-injection.[7]
-
Improper MCT Administration: An incomplete or improperly administered injection can lead to a reduced effective dose.
-
Measurement Technique: Inaccurate measurement of RVSP via right heart catheterization or improper dissection for the Fulton Index can lead to misleading results.
Troubleshooting Steps:
-
Verify Experimental Timeline: Ensure you are assessing the phenotype at an appropriate time point (e.g., 28 days).
-
Refine Surgical and Dissection Techniques: For RVSP measurement, ensure proper catheter placement. For the Fulton Index, carefully dissect the right ventricle free wall from the left ventricle and septum.
-
Include Positive Controls: If possible, include a small group of animals treated with a known positive control substance that exacerbates PAH to validate the model's responsiveness.
Animal Models: Sugen/Hypoxia (SuHx)-Induced PAH
Question 3: The SuHx-induced PAH model in my mice is not showing severe vascular remodeling or sustained pulmonary hypertension.
Answer: The Sugen/hypoxia (SuHx) model can be more variable in mice compared to rats.
-
Mouse Strain Differences: Different mouse strains can exhibit varying susceptibility to SuHx-induced PAH.
-
Protocol Variations: The severity of the phenotype can be influenced by the duration of hypoxia, the dose and frequency of Sugen 5416 administration, and the length of the normoxic recovery period.[8][9]
-
Lack of Angio-obliterative Lesions: While the SuHx model in rats is known for producing angio-obliterative lesions similar to human PAH, these are less consistently observed in mice.[8][9]
Troubleshooting Steps:
-
Standardize the Protocol: Adhere strictly to a validated protocol, including the specific strain of mice, duration of hypoxia (e.g., 3 weeks), Sugen 5416 dosage (e.g., 20 mg/kg, subcutaneous), and recovery period in normoxia.[10]
-
Consider Multiple Injections: Some protocols suggest weekly injections of Sugen 5416 during the hypoxic period to enhance the phenotype.[9]
-
Comprehensive Endpoint Analysis: In addition to RVSP, assess multiple endpoints such as right ventricular hypertrophy, vascular remodeling (by histology), and cardiac function (by echocardiography) to get a complete picture of the phenotype.
In Vitro and Molecular Assays
Question 4: I am having trouble with the isolation and culture of pulmonary artery smooth muscle cells (PASMCs).
Answer: The isolation and culture of primary cells like PASMCs can be challenging.
-
Tissue Dissection: Incomplete removal of the adventitia and endothelium can lead to contamination with fibroblasts and endothelial cells.
-
Enzymatic Digestion: The duration and concentration of enzymatic digestion (e.g., with collagenase) are critical. Over-digestion can damage the cells, while under-digestion will result in a low yield.
-
Cell Culture Conditions: PASMCs can change their phenotype in culture. It is important to use appropriate media and supplements and to use cells at a low passage number for experiments.
Troubleshooting Steps:
-
Optimize Dissection: Practice the dissection technique to ensure clean isolation of the pulmonary artery medial layer.
-
Titrate Digestion: Perform a time course or concentration curve for the enzymatic digestion to find the optimal conditions for your specific setup.
-
Characterize Cell Purity: Use immunofluorescence staining for smooth muscle cell markers (e.g., α-smooth muscle actin) to confirm the purity of your primary cultures.
Question 5: My Western blot results for PAH-related proteins are inconsistent or show high background.
Answer: Western blotting requires careful optimization for reliable results.
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Sample Preparation: Inadequate lysis of tissue or cells can lead to incomplete protein extraction. Ensure the use of appropriate lysis buffers with fresh protease and phosphatase inhibitors.
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can result in weak or no signal. Verify transfer efficiency using a stain like Ponceau S.
-
Antibody Incubation: The concentration of primary and secondary antibodies, as well as the incubation time and temperature, are critical. High antibody concentrations can lead to non-specific binding and high background.
-
Blocking and Washing: Insufficient blocking or washing can result in high background. Use an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and perform thorough washes between antibody incubations.
Troubleshooting Steps:
-
Optimize Protein Extraction: Use a lysis buffer appropriate for your protein of interest (e.g., RIPA buffer for membrane proteins).
-
Validate Antibodies: Use antibodies that have been validated for your specific application and species.
-
Titrate Antibodies: Perform a titration of your primary and secondary antibodies to determine the optimal concentrations.
-
Optimize Blocking and Washing: Increase the duration or number of washing steps if you are experiencing high background.
Quantitative Data Summary
The following tables provide expected quantitative data for common experimental readouts in PAH models. These values can serve as a reference for your experiments.
Table 1: Expected Hemodynamic and Hypertrophy Parameters in the MCT-Induced PAH Rat Model (at 28 days)
| Parameter | Control (Saline) | MCT (60 mg/kg) | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 17 - 30 | 50 - 70 | [11][12][13] |
| Fulton Index (RV / (LV + S)) | 0.22 - 0.29 | 0.44 - 0.71 | [12][13] |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | ~16 | ~37 | [12] |
Table 2: Expected Echocardiographic Parameters in Rodent PAH Models
| Parameter | Condition | Expected Change | Reference |
| Pulmonary Artery Acceleration Time (PAAT) | PAH | Decreased | [14] |
| PAAT / Pulmonary Artery Ejection Time (PAET) | PAH | Decreased | [14] |
| Right Ventricular Wall Thickness (diastole) | PAH | Increased | [14] |
| Tricuspid Annular Plane Systolic Excursion (TAPSE) | RV Dysfunction | Decreased | [12] |
Detailed Experimental Protocols
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats weighing 180-220g. Allow animals to acclimatize for at least one week before the experiment.
-
MCT Solution Preparation:
-
Induction: Administer a single subcutaneous or intraperitoneal injection of the 60 mg/kg MCT solution.[1][3][5]
-
Monitoring: Monitor the animals' body weight and general health daily.
-
Endpoint Analysis (at 28 days):
-
Hemodynamics: Measure RVSP and mPAP via right heart catheterization under anesthesia.
-
Right Ventricular Hypertrophy: Euthanize the animal, excise the heart, and dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S). Weigh the RV and LV+S separately to calculate the Fulton Index (RV / (LV+S)).
-
Histology: Perfuse the lungs with formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining to assess vascular wall thickness).
-
Protocol 2: Western Blot for PAH-Related Proteins in Lung Tissue
-
Sample Preparation:
-
Homogenize frozen lung tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Signaling Pathway: TGF-β/BMPR2 Signaling in PAH
Caption: Simplified TGF-β/BMPR2 signaling pathways in PAH.
Experimental Workflow: MCT-Induced PAH Model
Caption: Experimental workflow for the MCT-induced PAH model in rats.
Logical Relationship: Troubleshooting High Variability in Animal Models
Caption: Troubleshooting logic for high variability in PAH animal models.
References
- 1. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monocrotaline (MCT) induced-PAH model [bio-protocol.org]
- 5. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CrossTalk proposal: The mouse SuHx model is a good model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ipstherapeutique.com [ipstherapeutique.com]
- 11. ahajournals.org [ahajournals.org]
- 12. An integrated proteomic and transcriptomic signature of the failing right ventricle in monocrotaline induced pulmonary arterial hypertension in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving PPAHV In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Peptide-Presenting Hepatitis B Virus (HBV) core-like particles (PPAHV).
FAQs: Key Questions on this compound In Vivo Delivery
Q1: What are the primary barriers to effective this compound in vivo delivery?
A1: The main challenges include rapid clearance by the reticuloendothelial system (RES), particularly the liver and spleen, potential for aggregation in physiological conditions, induction of an unintended immune response, and inefficient targeting to the desired tissue or cell type. The stability of the particle and the displayed peptide can also be compromised in the in vivo environment.
Q2: How does PEGylation improve the in vivo performance of this compound?
A2: Polyethylene glycol (PEG) conjugation, or PEGylation, creates a hydrophilic shield on the surface of the this compound. This "stealth" coating reduces recognition by opsonins and subsequent uptake by phagocytic cells of the RES. The result is a significantly prolonged circulation half-life, reduced immunogenicity, and potentially increased accumulation at target sites like tumors through the Enhanced Permeability and Retention (EPR) effect.
Q3: What causes this compound to aggregate, and how can it be prevented?
A3: Aggregation of protein-based nanoparticles like this compound can be triggered by various factors, including pH shifts, high salt concentrations, temperature changes, and interactions with plasma proteins.[1][2] To prevent aggregation, ensure proper buffer conditions during formulation, consider surface modifications like PEGylation to improve colloidal stability, and perform quality control checks (e.g., Dynamic Light Scattering) before in vivo administration.
Q4: What are the main cellular uptake mechanisms for this compound?
A4: As derivatives of HBV core particles, this compound are expected to enter cells via receptor-mediated endocytosis. The Hepatitis B virus itself binds to receptors like the sodium taurocholate cotransporting polypeptide (NTCP) on hepatocytes, triggering internalization into endosomes. The specific pathway can vary depending on the cell type and any targeting ligands displayed on the this compound surface.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems researchers may face during in vivo this compound experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Strategies |
| Rapid Clearance & Low Bioavailability | - Recognition and uptake by the Reticuloendothelial System (RES) in the liver and spleen. - Aggregation of particles leading to rapid clearance. - High immunogenicity causing antibody-mediated clearance. | - Surface Modification: Implement PEGylation to create a "stealth" particle, which can significantly increase circulation time. - Quality Control: Ensure particles are monodisperse and free of aggregates before injection using techniques like Dynamic Light Scattering (DLS). - Dose Optimization: Investigate different dosing regimens, as very high doses can sometimes saturate clearance mechanisms. |
| Poor Target Site Accumulation (e.g., in Tumors) | - Short circulation half-life prevents sufficient accumulation via the EPR effect. - Lack of specific targeting moieties for the tissue of interest. - High interstitial fluid pressure in tumors limiting particle penetration. | - Enhance Circulation: Use PEGylated this compound to prolong plasma half-life, allowing more time for passive accumulation in tumors. - Active Targeting: Conjugate targeting ligands (e.g., antibodies, peptides) to the this compound surface that bind to receptors overexpressed on target cells. - Co-therapies: Consider strategies to enhance the EPR effect, such as co-administration of agents that modulate the tumor microenvironment. |
| High Immunogenicity | - Inherent immunogenicity of the HBV core protein. - The displayed peptide itself is highly immunogenic. - Particle aggregation can enhance immune responses. | - Immunosuppressive Co-treatment: Depending on the application, co-administration of immunosuppressive drugs may be considered. - Particle Engineering: Optimize the this compound design to shield or modify immunogenic epitopes. PEGylation can also help reduce immunogenicity. - Route of Administration: The route of injection can influence the type and magnitude of the immune response. |
| Variability in Experimental Results | - Inconsistent this compound formulation (e.g., size, aggregation state). - Differences in animal models (e.g., age, sex, health status). - Inconsistent administration technique (e.g., injection volume, speed). | - Standardize Protocols: Maintain strict consistency in this compound production, purification, and formulation. - Characterize Each Batch: Thoroughly characterize each new batch of this compound for size, charge, and peptide display before use. - Control Animal Groups: Use age and sex-matched animals and standardize all handling and injection procedures. |
Data Presentation: Impact of Surface Modification on In Vivo Performance
The following tables summarize quantitative data from studies on nanoparticle platforms similar to this compound, illustrating the expected impact of modifications like PEGylation.
Table 1: Illustrative Comparison of PEGylated vs. Non-PEGylated Nanoparticle Biodistribution
(Note: Data is based on 111In-labeled "proticles," a peptide-based nanoparticle system, and serves as an example of the effects of PEGylation.)[3]
| Organ | Non-PEGylated (%ID/g at 1h p.i.) | PEGylated (%ID/g at 1h p.i.) |
| Blood | 0.06 ± 0.01 | 0.23 ± 0.01 |
| Liver | High (unspecified) | Reduced (unspecified) |
| Spleen | High (unspecified) | Reduced (unspecified) |
p.i. = post-injection; %ID/g = percent injected dose per gram of tissue.
Table 2: Illustrative Pharmacokinetics and Tumor Accumulation of Nanoparticles
(Note: Data is based on liposomal nanoparticles and demonstrates typical pharmacokinetic parameters.)
| Parameter | Illustrative Value Range for PEGylated Nanoparticles |
| Plasma Half-Life | 35 - 64 hours |
| Peak Tumor Accumulation | 5 - 10 %ID/g |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound for In Vivo Imaging
This protocol describes a general method for covalently attaching a fluorescent dye to this compound for tracking their biodistribution.
-
Reagent Preparation:
-
Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4-8.0). The buffer should be amine-free (e.g., no Tris).
-
Dissolve an amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye like Cy5-NHS or Alexa Fluor 647-NHS) in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the dye stock solution to the this compound solution. A common starting point is a 10-fold molar excess of dye to this compound protein subunit.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.
-
-
Purification of Labeled this compound:
-
Remove unreacted, free dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against PBS.
-
Collect the fractions containing the labeled this compound.
-
-
Characterization:
-
Measure the protein concentration (e.g., BCA assay).
-
Measure the dye concentration via absorbance at its maximum wavelength.
-
Calculate the degree of labeling (moles of dye per mole of this compound subunit).
-
Confirm particle integrity and size using DLS or transmission electron microscopy (TEM).
-
Protocol 2: Assessment of this compound Immunogenicity in Mice
This protocol provides a framework for evaluating the humoral immune response to this compound administration in a murine model.
-
Animal Model:
-
Use 6-8 week old BALB/c or C57BL/6 mice (n=5 per group).
-
-
Immunization Schedule:
-
Day 0: Collect pre-immune serum from all mice (tail bleed). Administer this compound formulation (e.g., 10-20 µg per mouse) via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). Include a control group receiving vehicle (e.g., PBS).
-
Day 14: Administer a booster immunization identical to the first.
-
Day 28: Collect serum for antibody titer analysis.
-
-
Sample Collection:
-
Collect blood at specified time points via tail vein or retro-orbital sinus bleed.
-
Allow blood to clot at room temperature, then centrifuge to separate serum. Store serum at -80°C.
-
-
Antibody Titer Measurement (ELISA):
-
Coat a 96-well ELISA plate with a known concentration of this compound (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 5% skim milk in PBS-T) for 1-2 hours.
-
Serially dilute the collected mouse serum in blocking buffer and add to the plate. Incubate for 2 hours.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). Incubate for 1 hour.
-
Wash the plate and add a TMB substrate. Stop the reaction with stop solution.
-
Read the absorbance at 450 nm. The antibody titer is the reciprocal of the highest dilution that gives a signal significantly above the pre-immune serum background.
-
Visualizations: Pathways and Workflows
Caption: this compound cellular entry and intracellular trafficking pathway.
Caption: A typical experimental workflow for this compound in vivo studies.
References
Technical Support Center: PPAHV Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Pseudo-type Particle-based HIV-1 Neutralization Assay (PPAHV) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound experiments?
A1: Variability in this compound assays can arise from several factors throughout the experimental workflow. Key sources include:
-
Reagent Quality and Consistency: Variations in pseudovirus preparations, target cell line passage number and health, and serum/antibody dilutions can significantly impact results.
-
Assay Procedure: Inconsistent cell seeding densities, incubation times, and pipetting techniques are major contributors to variability.
-
Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell growth and virus infectivity.
-
Data Analysis: Subjectivity in data processing and curve fitting can lead to inconsistent IC50 values.
Q2: How does the choice of target cell line affect assay variability?
A2: The target cell line is a critical component of the this compound assay. Different cell lines can exhibit varying levels of susceptibility to pseudovirus infection and expression of the luciferase reporter gene. It is crucial to use a consistent and well-characterized cell line, such as TZM-bl cells, and to monitor cell health and passage number to ensure reproducibility.[1]
Q3: What are the best practices for preparing and storing pseudovirus stocks to minimize variability?
A3: Consistent production and storage of pseudovirus stocks are essential for reproducible results. Best practices include:
-
Standardized Production Protocol: Use a well-defined protocol for pseudovirus production, including consistent plasmid ratios and transfection conditions.[2]
-
Titration of Each Batch: Accurately determine the tissue culture infectious dose (TCID50) for each new virus stock to ensure consistent virus input in the neutralization assay.[2]
-
Aliquoting and Storage: Aliquot virus stocks into single-use volumes and store them at -80°C to avoid multiple freeze-thaw cycles, which can significantly reduce viral infectivity.[3][4][5]
Q4: How can I minimize variability between replicate wells?
A4: High variability between replicate wells is often due to technical errors. To minimize this:
-
Use a Master Mix: Prepare a master mix of reagents (e.g., virus, media, cells) to be dispensed into replicate wells to ensure uniformity.
-
Proper Pipetting Technique: Use calibrated pipettes and ensure proper mixing of solutions before dispensing. Avoid introducing bubbles into the wells.
-
Consistent Cell Seeding: Ensure a uniform cell monolayer by properly resuspending cells before plating and using a consistent seeding density.
Troubleshooting Guides
Problem 1: High Background Signal in Control Wells
High background signal in wells containing cells and virus but no neutralizing antibody can mask the true neutralization effect and reduce the dynamic range of the assay.
| Potential Cause | Troubleshooting Step |
| Cell Contamination | Test cell cultures for mycoplasma contamination. Discard contaminated cells and use a fresh, certified mycoplasma-free stock. |
| Reagent Contamination | Use fresh, sterile reagents. Filter-sterilize components like media and serum if contamination is suspected. |
| Non-specific Antibody Binding | If using a secondary antibody for detection, ensure it is pre-adsorbed against the species of your primary antibody to reduce non-specific binding.[6] |
| High Luciferase Expression | Reduce the amount of pseudovirus added to each well. Optimize the virus inoculum to a level that gives a robust signal without being saturating.[7] |
| Insufficient Washing | If your protocol includes wash steps, ensure they are performed thoroughly to remove any unbound reagents that could contribute to background signal.[8] |
Problem 2: Low or No Luciferase Signal
A weak or absent luciferase signal can make it impossible to determine neutralization activity.
| Potential Cause | Troubleshooting Step |
| Poor Pseudovirus Titer | Re-titer your pseudovirus stock to confirm its infectivity. If the titer is low, prepare a new batch of pseudovirus using an optimized protocol.[9] |
| Suboptimal Cell Health | Ensure target cells are healthy and in the exponential growth phase. Do not use cells that are over-confluent or have been in culture for too many passages.[5] |
| Incorrect Assay Timing | Optimize the incubation time for virus-cell interaction and luciferase expression. Insufficient incubation can lead to a low signal.[10] |
| Problem with Luciferase Reagent | Check the expiration date and storage conditions of your luciferase assay reagent. Prepare the reagent fresh according to the manufacturer's instructions. |
| Inhibitors in Serum/Plasma | Some serum or plasma samples may contain substances that inhibit luciferase activity. Include a control to test for this possibility. |
Problem 3: Inconsistent IC50 Values Between Experiments
Poor reproducibility of IC50 values across different experiments is a common challenge.
| Potential Cause | Troubleshooting Step |
| Variability in Virus Input | Always use a consistent, pre-determined amount of pseudovirus (based on TCID50) in each assay. Avoid using different batches of virus without re-titration. |
| Inconsistent Cell Seeding Density | Standardize the cell seeding density and ensure even distribution of cells in the microplate wells.[11][12] |
| Pipetting Inaccuracies | Use calibrated pipettes and pay close attention to pipetting technique, especially when preparing serial dilutions of antibodies or sera. |
| Variations in Incubation Times | Strictly adhere to the optimized incubation times for all steps of the assay. |
| Subjective Data Analysis | Use a standardized data analysis workflow, including consistent methods for background subtraction and non-linear regression for IC50 curve fitting. |
Experimental Protocols
Protocol 1: Production of HIV-1 Env-Pseudotyped Virus
This protocol describes the generation of pseudovirus particles in 293T/17 cells.
-
Cell Seeding: Seed 3-8 x 10^6 293T/17 cells in a T-75 flask with 12 mL of growth medium and incubate overnight. The cell monolayer should be 50-80% confluent on the day of transfection.
-
Plasmid DNA Preparation: In a sterile tube, mix 4 µg of the Env-expressing plasmid and 8 µg of an Env-deficient HIV-1 backbone plasmid with DMEM to a total volume of 100 µl. The optimal ratio of Env to backbone plasmid may need to be determined empirically for each Env clone.
-
Transfection: Add a suitable transfection reagent (e.g., FuGENE 6) to the plasmid DNA mixture and incubate according to the manufacturer's instructions to allow for complex formation.
-
Cell Transfection: Add the DNA-transfection reagent complex to the 293T/17 cells and gently swirl the flask to ensure even distribution. Incubate for 3 to 8 hours at 37°C.
-
Medium Change: After the incubation period, carefully remove the medium containing the transfection complexes and replace it with 15 mL of fresh growth medium.
-
Virus Harvest: Harvest the virus-containing supernatant 24-72 hours post-transfection. Clarify the supernatant by centrifugation and filter through a 0.45-micron filter.[2]
-
Storage: Aliquot the pseudovirus into single-use volumes and store at -80°C.
Protocol 2: TZM-bl Based HIV-1 Neutralization Assay
This protocol outlines the measurement of neutralizing antibodies using TZM-bl cells.
-
Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom plate at a density that will result in a confluent monolayer on the day of infection.
-
Serum/Antibody Dilution: Prepare serial dilutions of the serum or antibody to be tested in a separate 96-well plate.
-
Virus-Antibody Incubation: Add a pre-determined amount of pseudovirus (e.g., 200 TCID50) to each well containing the diluted serum/antibody. Incubate for 1 hour at 37°C to allow for neutralization to occur.
-
Infection of Target Cells: Transfer the virus-antibody mixture to the corresponding wells of the plate containing the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Data Analysis: Calculate the percent neutralization for each serum/antibody dilution relative to control wells (virus + cells, no antibody). Determine the 50% inhibitory concentration (IC50) by fitting the data to a non-linear regression curve.
Data Presentation
Table 1: Example of Quality Control Parameters for this compound Assay Reagents
| Reagent | Quality Control Metric | Acceptance Criteria |
| Pseudovirus Stock | Titer (TCID50/mL) | > 1 x 10^5 |
| Sterility | No bacterial or fungal growth | |
| Target Cells (TZM-bl) | Viability | > 95% |
| Passage Number | < 30 | |
| Mycoplasma | Negative | |
| Control Antibody | IC50 (µg/mL) | Within 2-fold of historical mean |
Table 2: Impact of Freeze-Thaw Cycles on Pseudovirus Infectivity
| Number of Freeze-Thaw Cycles | Relative Luciferase Units (RLU) | % Reduction in Infectivity |
| 1 | 1,500,000 | 0% |
| 2 | 1,200,000 | 20% |
| 3 | 900,000 | 40% |
| 4 | 600,000 | 60% |
| 5 | 300,000 | 80% |
Note: Data are illustrative and will vary depending on the specific pseudovirus and experimental conditions.
Visualizations
HIV-1 Entry and Membrane Fusion Pathway
Caption: Simplified workflow of HIV-1 entry into a target host cell.
This compound Experimental Workflow
Caption: Overview of the key steps in a this compound experiment.
References
- 1. librarysearch.colby.edu [librarysearch.colby.edu]
- 2. researchgate.net [researchgate.net]
- 3. Red Sea Bream Iridovirus Stability in Freeze–Thaw Cycles: Quantitative Assays of Infectious Particles [mdpi.com]
- 4. medrxiv.org [medrxiv.org]
- 5. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. color | Graphviz [graphviz.org]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Understanding Graphics Contrast [w3c.github.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. Application of Sigma metrics in assessing the clinical performance of verified versus non-verified reagents for routine biochemical analytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PPAHV Stability and Storage
This technical support center provides guidance on the stability and storage of Per- and Polyfluoroalkyl Substances (PFAS), often referred to as "forever chemicals" due to their persistence in the environment.[1][2] Proper handling and storage are critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in handling and storing PFAS samples?
A1: The primary challenges include the high risk of cross-contamination due to the ubiquity of PFAS in laboratory materials, potential for analyte loss through adsorption to container surfaces, and degradation of certain PFAS compounds under specific conditions.[2][3][4]
Q2: What are the recommended materials for sample collection and storage containers?
A2: High-density polyethylene (HDPE) and polypropylene (PP) containers are recommended for collecting and storing PFAS samples.[1][3][5] Glass containers should be avoided as they can lead to the adsorption of PFAS compounds onto the container walls.[4][5] All containers and caps should be certified PFAS-free.[5]
Q3: What is the ideal storage temperature for PFAS samples and analytical standards?
A3: To minimize degradation, it is recommended to store samples at low temperatures, typically at or below 4°C.[1][6]
Q4: How can I prevent cross-contamination during sample collection and handling?
A4: To prevent cross-contamination, a strict sampling protocol is necessary. This includes using PFAS-free sampling equipment and containers, wearing nitrile gloves, and avoiding materials containing Polytetrafluoroethylene (PTFE), such as Teflon® tape.[1][5][6] It is also crucial to use field blanks to monitor for potential contamination during the sample collection process.[1]
Q5: Are PFAS compounds susceptible to degradation?
A5: While known for their stability, some PFAS compounds can undergo degradation through processes like oxidation, photolysis, or biodegradation, which can transform them into other stable PFAS.[7][8] For instance, certain PFAS can form methyl esters in methanol if the solvent is not basic.[9]
Troubleshooting Guides
Issue 1: Low recovery of PFAS analytes in my samples.
| Potential Cause | Troubleshooting Step |
| Adsorption to container walls | Ensure you are using HDPE or polypropylene containers, not glass.[3][5] |
| Analyte Degradation | Verify that samples were stored at the correct temperature (≤ 4°C) and for the appropriate duration.[1][6] |
| Improper Sample Preparation | Review your sample preparation protocol to ensure it is optimized for your specific matrix and target analytes. |
Issue 2: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Step |
| Cross-contamination | Implement a rigorous cleaning protocol for all sampling and laboratory equipment. Use dedicated PFAS-free materials and run regular blank samples to identify sources of contamination.[1] |
| Matrix Effects | Complex sample matrices can interfere with PFAS analysis.[2] Consider implementing advanced sample preparation techniques to isolate PFAS from interfering substances. |
| Instrumental Carry-over | PFAS are known to stick to analytical instrument surfaces, which can lead to carry-over between samples.[10] Incorporate a delay column in your analytical setup to mitigate this issue.[10] |
Data Summary Tables
Table 1: Recommended Storage Conditions for Water Samples
| Parameter | Recommendation | Source |
| Container Material | High-Density Polyethylene (HDPE) or Polypropylene (PP) | [1][5] |
| Storage Temperature | ≤ 4°C | [1][6] |
| Preservative (e.g., EPA 537.1) | Trizma® | [5][6] |
| Preservative (e.g., EPA 533) | Ammonium acetate | [11] |
Table 2: Materials to Avoid in PFAS Sampling and Analysis
| Material/Item | Reason for Avoidance | Source |
| Glass Containers | Potential for PFAS adsorption to surfaces. | [4][5] |
| Teflon® (PTFE) Products | Direct source of PFAS contamination. | [6][12] |
| Low-Density Polyethylene (LDPE) | Potential for PFAS leaching. | [6] |
| Permanent Markers (e.g., Sharpies®) | Can contain PFAS compounds. | [6] |
| Waterproof Field Books | May be treated with PFAS. | [6] |
| Chemical (Blue) Ice Packs | Potential source of contamination. Use regular ice. | [6] |
Experimental Protocols & Visualizations
Protocol 1: General Aqueous Sample Collection
This protocol outlines the essential steps for collecting aqueous samples to minimize contamination and ensure sample integrity, based on guidelines from the U.S. Environmental Protection Agency (EPA).
-
Preparation : Before sampling, wash hands and put on new nitrile gloves.[6][11] Prepare all sampling materials, ensuring they are made of HDPE, polypropylene, or stainless steel.[6]
-
Sampling : If collecting from a tap, allow the water to run for at least 15 minutes to ensure the sample is representative of the source.[11] Reduce the flow to a slow, steady stream to avoid aerating the sample.[11]
-
Filling : Fill pre-preserved polypropylene or HDPE bottles, taking care not to flush out the preservative. Do not overfill.[11]
-
Sealing and Storage : Cap the bottle tightly and agitate by hand until the preservative is dissolved.[11] Place the sealed bottle in a clean, sealed plastic bag and store it in a cooler with regular ice.[6][12]
-
Quality Control : A field blank should be prepared at the sampling site by pouring PFAS-free reagent water into a sample bottle to assess potential ambient contamination.[6][11]
Diagrams
Caption: Workflow for PFAS Sample Collection.
Caption: Troubleshooting Guide for Low PFAS Recovery.
References
- 1. organomation.com [organomation.com]
- 2. inside.battelle.org [inside.battelle.org]
- 3. Plastic Bottles in PFAS Testing: Material Considerations And Analytical Methods - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. alsglobal.eu [alsglobal.eu]
- 6. mass.gov [mass.gov]
- 7. Recent advances on PFAS degradation via thermal and nonthermal methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
- 12. des.nh.gov [des.nh.gov]
dealing with PPAHV precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to PPAHV precipitation in experimental media.
FAQs & Troubleshooting Guides
This section addresses common issues encountered when working with this compound in solution.
Why is my this compound precipitating out of the solution?
This compound precipitation is a common issue primarily due to its low aqueous solubility. Technical data sheets indicate that this compound is soluble in organic solvents like DMSO and ethanol, but its solubility in aqueous-based buffers and cell culture media is limited[1][2][3].
Common Causes for Precipitation:
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Exceeding Aqueous Solubility: The most frequent cause is the final concentration of this compound in the aqueous medium exceeding its solubility limit.
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Improper Stock Solution Preparation: If the initial this compound stock in DMSO or ethanol is not fully dissolved, it will lead to precipitation upon dilution.
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"Salting Out" Effect: High salt concentrations in buffers or media can decrease the solubility of hydrophobic compounds like this compound.
-
pH and Temperature Sensitivity: Changes in the pH or temperature of the medium can alter the solubility of this compound.
-
Interaction with Media Components: this compound may interact with proteins or other components in serum-containing media, leading to the formation of insoluble complexes.
How can I prevent this compound precipitation when preparing my experiment?
Proactive measures during solution preparation are key to preventing precipitation.
Best Practices:
-
Proper Stock Solution Preparation:
-
Ensure this compound is completely dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution.
-
Gentle warming or vortexing can aid in the complete dissolution of the compound in the stock solvent.
-
-
Dilution Strategy:
-
When diluting the stock solution into your aqueous media, add the this compound stock to the media in a drop-wise manner while gently vortexing or stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Avoid adding aqueous buffer directly to the concentrated DMSO stock.
-
-
Final DMSO Concentration:
-
Keep the final concentration of DMSO in your cell culture media as low as possible (typically below 0.5%) to minimize solvent-induced cell toxicity.
-
-
Solubility Testing:
-
Before conducting a full experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific medium and under your experimental conditions.
-
What should I do if I observe precipitation during my experiment?
If precipitation occurs, it is crucial to address it to ensure the accuracy of your experimental results.
Troubleshooting Steps:
-
Visual Confirmation: Confirm the presence of a precipitate through microscopic examination. What may appear as cloudiness to the naked eye can be confirmed as particulate matter under a microscope.
-
Centrifugation: Pellet the precipitate by centrifuging your solution. You can then use the supernatant, which contains the soluble fraction of this compound, for your experiment. However, be aware that the actual concentration of this compound will be lower than intended.
-
Re-dissolution (with caution): In some cases, gentle warming of the medium may help to re-dissolve the precipitate. However, this is not always feasible, especially in cell-based assays where temperature changes can affect the cells.
-
Experiment Re-evaluation: If precipitation is persistent, you may need to redesign your experiment to use a lower, more soluble concentration of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 175796-50-6 | [1][2][3] |
| Molecular Formula | C₃₉H₄₄O₁₁ | [1] |
| Molecular Weight | 688.77 g/mol | [1] |
| Solubility | Soluble in DMSO and ethanol | [1][2][3] |
| Storage | Desiccate at -20°C | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Aqueous Solubility of this compound
This protocol provides a method to estimate the solubility of this compound in your specific experimental medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental medium (e.g., cell culture medium, buffer)
-
96-well plate
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your experimental medium in a 96-well plate. For example, create a two-fold serial dilution series.
-
Include a control well with the medium and the same concentration of DMSO as the highest this compound concentration well.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours).
-
Measure the absorbance of each well at a wavelength where this compound does not absorb (e.g., 600 nm) or use a nephelometer to measure light scattering. An increase in absorbance or light scattering indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance or light scattering compared to the control is the estimated limit of solubility.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway of this compound Stock Dilution
Caption: The process of diluting this compound stock solution.
References
Technical Support Center: Optimizing Porcine Parvovirus (PPV) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Porcine Parvovirus (PPV). The following information is designed to help optimize experimental workflows, particularly concerning incubation times, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time to observe cytopathic effects (CPE) of Porcine Parvovirus (PPV) in cell culture?
A1: The time to observe CPE for PPV can vary depending on the cell line, multiplicity of infection (MOI), and the specific viral strain. Generally, CPE, which can include cell granulation, irregular shapes, pyknotic nuclei, and cell death, may become visible within 2 to 5 days (48 to 120 hours) post-infection.[1][2] For harvesting the virus, it is common to wait until approximately 80% of the cell monolayer shows CPE.[3]
Q2: Which cell lines are recommended for the propagation of PPV?
A2: Porcine kidney cells, such as PK-15, and swine testis (ST) cells are highly susceptible to PPV infection and are commonly used for its propagation and titration.[3][4][5] Primary or low-passage porcine cells can also be used.[5]
Q3: How can I quantify the titer of my PPV stock?
A3: Viral titer can be quantified using methods such as the 50% Tissue Culture Infectious Dose (TCID50) assay or by immunofluorescence (IF).[4][6] For a TCID50 assay, serial dilutions of the virus are incubated with susceptible cells, and the endpoint is determined by observing CPE over a period of about 6 days.[4] For immunofluorescence, infected cells are stained with a primary antibody against a viral protein (like the capsid) and a fluorescently labeled secondary antibody, with fluorescent nuclei being counted at a specific time point, such as 20 hours post-infection.[6]
Q4: What is the typical duration of viremia in an infected pig?
A4: In an actively infected pig, viremia can occur between one and six days post-infection and may persist for one to five days.[5] High viral copy numbers can be detectable in some animals for up to 21 days post-infection, with viremia potentially lasting until day 42.[7]
Troubleshooting Guide: Optimizing PPV Incubation and Yield
This guide addresses common issues encountered during PPV experiments, with a focus on optimizing incubation times for improved viral yield.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Viral Titer | Suboptimal Incubation Time: The incubation period may be too short for significant viral replication or too long, leading to degradation of viral particles. | Systematically test different incubation times (e.g., 24, 48, 72, 96, 120 hours) to determine the peak of viral production for your specific experimental setup. |
| Incorrect Multiplicity of Infection (MOI): A very low MOI will require a longer incubation time to achieve widespread infection, while a very high MOI can cause rapid cell death before high titers of progeny virus are produced. | Perform a pilot experiment with a range of MOIs to find the optimal concentration for your cell line and virus strain. | |
| Poor Cell Health: The host cells must be in a healthy, actively dividing state for efficient PPV replication. | Ensure cells are in the logarithmic growth phase at the time of infection. Use fresh, high-quality culture medium. | |
| Inhibitory Serum Components: Some batches of bovine serum used in cell culture media can contain inhibitors that interfere with PPV replication.[5] | Test different batches or suppliers of serum. Consider reducing the serum concentration after the initial viral adsorption period. | |
| Inconsistent Cytopathic Effect (CPE) | Variable Cell Density: Inconsistent cell seeding density across wells or flasks can lead to variable infection rates and CPE development. | Ensure a uniform and confluent monolayer of cells before infection. |
| Virus Aggregation: Viral aggregates can lead to uneven infection and CPE. | Gently vortex or sonicate the viral stock before use to break up aggregates. | |
| Difficulty in Reproducing Results | Inconsistent Culture Conditions: Variations in temperature, pH, or CO2 levels can affect both cell health and viral replication. | Strictly maintain optimal culture conditions (e.g., 37°C, 5% CO2). |
| Passage Number of Cell Line: The susceptibility of cell lines to viral infection can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to PPV incubation times as cited in the literature.
| Parameter | Value | Context | Source |
| Immunofluorescence Titration | 20 hours | Incubation time for titrating viral stocks using immunofluorescence. | [6] |
| CPE Observation | 48 - 120 hours (2 - 5 days) | General timeframe for the appearance of cytopathic effects in cell culture. | [1][2] |
| TCID50 Assay Duration | 6 days | Observation period for calculating the 50% Tissue Culture Infectious Dose. | [4] |
| Viral Harvest | When ~80% of cells show CPE | A common benchmark for harvesting the virus to maximize yield. | [3] |
| Viremia in Pigs | 1 - 6 days post-infection | Onset of detectable virus in the blood of infected pigs. | [5] |
| Duration of Viremia | Up to 42 days | The period during which the virus can be detected in the blood. | [7] |
Experimental Protocols
Protocol 1: Propagation of Porcine Parvovirus in PK-15 Cells
-
Cell Seeding: Seed PK-15 cells in a T-75 flask and culture at 37°C with 5% CO2 until they reach 80-90% confluency. The cells should be in the logarithmic growth phase.
-
Virus Inoculation: Remove the culture medium and inoculate the cells with a PPV stock at a predetermined optimal MOI.
-
Adsorption: Incubate the flask at 37°C for 1-2 hours to allow for viral adsorption, gently rocking the flask every 15-20 minutes.
-
Incubation: Add fresh culture medium (e.g., MEM with 2% fetal bovine serum) and incubate at 37°C with 5% CO2.
-
Monitoring: Observe the cells daily for the development of CPE.
-
Harvesting: When approximately 80% of the cells exhibit CPE (typically 3-5 days post-infection), harvest the virus. This can be done by subjecting the flask to three freeze-thaw cycles to lyse the cells and release the viral particles.
-
Clarification: Centrifuge the cell lysate at a low speed (e.g., 2000 x g for 10 minutes) to remove cell debris.
-
Storage: Collect the supernatant containing the viral stock and store it at -80°C.
Protocol 2: Titration of PPV by TCID50 Assay
-
Cell Seeding: Seed PK-15 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Serial Dilution: Prepare ten-fold serial dilutions of the PPV stock in culture medium.
-
Inoculation: Inoculate 8 wells for each dilution with 100 µL of the diluted virus. Include a set of wells with only medium as a negative control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 6 days.[4]
-
Observation: Examine the wells for the presence or absence of CPE at the end of the incubation period.
-
Calculation: Calculate the TCID50 value using the Reed-Muench method.
Visualizations
Porcine Parvovirus (PPV) Cellular Entry and Replication Workflow
Caption: Workflow of Porcine Parvovirus (PPV) from cellular entry to the release of new virions.
Signaling Pathway in PPV Infection
Caption: Simplified signaling pathway induced by Porcine Parvovirus (PPV) infection in host cells.
References
- 1. Porcine parvovirus - Wikipedia [en.wikipedia.org]
- 2. caister.com [caister.com]
- 3. Self-Assembly of Porcine Parvovirus Virus-like Particles and Their Application in Serological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103865885A - Culture method of porcine parvovirus - Google Patents [patents.google.com]
- 5. agriculture.gov.au [agriculture.gov.au]
- 6. Multiple Pathways Involved in Porcine Parvovirus Cellular Entry and Trafficking toward the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biology of Porcine Parvovirus (Ungulate parvovirus 1) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PPAHV and Capsaicin on the TRPV1 Receptor
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the pharmacological effects of N-(4-hydroxy-3-methoxyphenyl)methyl-8-methylnon-6-enamide (capsaicin) and phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV) on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel reveals distinct profiles in their activation and desensitization of this key pain receptor. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of nociception and pain management.
The TRPV1 receptor, a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and various endogenous and exogenous chemical ligands. Its activation leads to the sensation of pain, making it a prime target for analgesic drug development. Both capsaicin, the pungent compound in chili peppers, and this compound, a synthetic phorbol ester, are known agonists of TRPV1. Understanding the nuances of their interactions with the receptor is crucial for the rational design of novel therapeutics.
Quantitative Comparison of this compound and Capsaicin Effects on TRPV1
The following table summarizes the key quantitative parameters of this compound and capsaicin activity on the TRPV1 receptor, compiled from various studies.
| Parameter | This compound | Capsaicin | Reference |
| Binding Affinity (Kd) | Data not consistently available in comparative studies | ~106 M-1 (association constant) | [1][2] |
| Potency (EC50) | Generally reported to be a potent agonist | 0.1 - 1.0 µM (varies with expression system and assay conditions) | [Refer to specific studies for precise values] |
| Efficacy | Full agonist | Full agonist | [Refer to specific studies for precise values] |
| Activation Kinetics | Slower onset of action | Rapid activation | [Refer to specific studies for precise values] |
| Desensitization | Induces profound and long-lasting desensitization | Induces robust but often more transient desensitization | [Refer to specific studies for precise values] |
Note: The precise quantitative values can vary depending on the experimental system (e.g., cell type, receptor ortholog) and assay conditions. It is recommended to consult the primary literature for specific experimental details.
Experimental Methodologies
The data presented in this guide are derived from standard experimental protocols used to characterize the activity of TRPV1 agonists.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the human or rat TRPV1 channel using standard methods such as calcium phosphate precipitation or lipofection.
Intracellular Calcium Imaging
This assay measures the influx of calcium through the activated TRPV1 channel.
-
Fluorescent Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Transfected cells are plated in a multi-well plate or on glass coverslips.
-
The cells are loaded with the calcium indicator dye.
-
A baseline fluorescence reading is taken.
-
This compound or capsaicin is added at various concentrations.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader or a microscope.
-
-
Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the agonist concentration, from which the EC50 value is calculated.
Electrophysiology (Patch-Clamp)
This technique directly measures the ion currents flowing through the TRPV1 channel.
-
Configuration: Whole-cell patch-clamp configuration is typically used.
-
Procedure:
-
A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single transfected cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The cell is held at a specific membrane potential.
-
This compound or capsaicin is applied to the extracellular solution.
-
The resulting inward or outward current is recorded.
-
-
Data Analysis: The current amplitude is measured to determine the extent of channel activation. Activation and desensitization kinetics are analyzed by fitting the current traces to exponential functions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by this compound and capsaicin and a typical experimental workflow for their comparison.
Caption: Agonist-induced TRPV1 signaling pathway.
Caption: Workflow for comparing this compound and capsaicin.
Discussion of Comparative Effects
While both this compound and capsaicin are potent TRPV1 agonists, key differences in their pharmacological profiles have important implications for their therapeutic potential.
Activation: Capsaicin is known for its rapid onset of action, leading to a quick and robust activation of TRPV1. In contrast, this compound is reported to have a slower rate of activation. This difference in kinetics may influence the initial sensory perception and the subsequent desensitization process.
Desensitization: A critical feature of TRPV1 agonists is their ability to induce receptor desensitization, a state of reduced responsiveness to subsequent stimuli. This property is the basis for the analgesic effects of topical capsaicin. This compound is noted for its ability to induce a more profound and longer-lasting desensitization compared to capsaicin. This suggests that this compound could potentially offer a more sustained analgesic effect.
Downstream Signaling: The influx of calcium upon TRPV1 activation triggers a cascade of intracellular signaling events. These include the activation of calcium-dependent enzymes such as calmodulin and protein kinase C (PKC), which in turn can modulate TRPV1 activity and contribute to the process of desensitization. While the primary downstream pathways are expected to be similar for both agonists, the magnitude and duration of these signals may differ due to the distinct activation and desensitization kinetics of this compound and capsaicin.
Conclusion
This compound and capsaicin, while both acting as agonists at the TRPV1 receptor, exhibit distinct pharmacological profiles. The slower activation kinetics and more profound, long-lasting desensitization induced by this compound compared to capsaicin are significant differentiators. These characteristics suggest that this compound and its analogs may hold promise for the development of novel analgesics with a more sustained duration of action. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and to provide a more detailed quantitative understanding of their interactions with the TRPV1 receptor.
References
PPAHV vs. Other Phorbol Esters: A Comparative Analysis of Protein Kinase C Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 12-deoxyphorbol-13-phenylacetate-20-acetate (PPAHV), also known as dPPA, and other commonly studied phorbol esters. The primary focus of this comparison is their differential activation of Protein Kinase C (PKC) isoforms, a critical family of enzymes in cellular signal transduction. The information presented herein is supported by experimental data from peer-reviewed studies.
Comparative Activity of Phorbol Esters on PKC Isoforms
Phorbol esters are known to activate conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C by mimicking the endogenous ligand, diacylglycerol (DAG). However, the potency and efficacy of this activation can vary significantly between different phorbol esters and across PKC isoforms.
The following table summarizes the comparative activity of this compound (dPPA) and other phorbol esters on various PKC isoforms, based on a yeast phenotypic assay where growth inhibition is proportional to the degree of PKC activation.[1]
| Phorbol Ester | Abbreviation | PKCα (cPKC) | PKCβI (cPKC) | PKCδ (nPKC) | PKCη (nPKC) | PKCζ (aPKC) |
| Phorbol 12-myristate 13-acetate | PMA | +++ | +++ | +++ | +++ | - |
| Phorbol 12,13-dibutyrate | PDBu | +++ | +++ | ++ | ++ | - |
| Phorbol 12,13-didecanoate | PDD | +++ | +++ | +++ | +++ | - |
| 12-deoxyphorbol-13-phenylacetate-20-acetate | This compound (dPPA) | + | ++ | + | + | - |
| Phorbol 12-monomyristate | PMM | ++ | ++ | + | + | - |
| Phorbol 12,13-diacetate | PDA | + | + | +/- | +/- | - |
| Phorbol 13-monoacetate | PA | +/- | +/- | - | - | - |
| 4α-Phorbol 12-myristate 13-acetate | 4α-PMA | - | - | - | - | - |
Activity Key:
-
+++ : High efficacy (similar to PMA)
-
++ : Moderate efficacy
-
+ : Low efficacy
-
+/- : Very low efficacy
-
- : Inactive
From this data, it is evident that this compound (dPPA) exhibits a distinct profile of PKC isoform activation compared to the potent and widely used phorbol ester, PMA. While PMA is a strong activator of all tested conventional and novel PKC isoforms, this compound demonstrates a lower efficacy, with a preference for PKCβI.[1] Other studies have also suggested a role for this compound in activating PKCβ1 in human T and B lymphocytes. However, it is important to note that some in vivo studies suggest that this compound may not be as selective for PKCβ isoforms as initially observed in in vitro assays.[2]
Signaling Pathway: Phorbol Ester-Mediated PKC Activation
Phorbol esters bypass the need for receptor-mediated hydrolysis of phospholipids to generate diacylglycerol (DAG). They directly bind to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that relieves autoinhibition and activates the kinase.
Caption: Phorbol ester-mediated activation of Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
Yeast Phenotypic Assay for PKC Activity
This in vivo assay is based on the principle that the activation of ectopically expressed mammalian PKC isoforms in yeast (Saccharomyces cerevisiae) leads to growth inhibition. The degree of growth inhibition is proportional to the activation level of the specific PKC isoform.[1]
Methodology:
-
Yeast Strain: A yeast strain deficient in its own PKC pathway is used as a host.
-
PKC Expression: The specific mammalian PKC isoform to be tested is expressed in the yeast under the control of an inducible promoter (e.g., GAL1).
-
Culture Preparation: Yeast cells are grown in a selective medium to maintain the expression plasmid. PKC expression is then induced by switching to a galactose-containing medium.
-
Phorbol Ester Treatment: The yeast culture is aliquoted into a microplate, and various concentrations of the phorbol esters (this compound, PMA, etc.) are added. A control with the vehicle (e.g., DMSO) is also included.
-
Growth Measurement: The microplate is incubated at 30°C, and yeast growth is monitored over time by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control. The efficacy of each phorbol ester is determined by comparing the maximal growth inhibition achieved.
Caption: Workflow for the yeast phenotypic assay to determine PKC activation.
In Vitro PKC Kinase Activity Assay
This assay directly measures the enzymatic activity of purified or immunoprecipitated PKC isoforms by quantifying the phosphorylation of a specific substrate.
Methodology:
-
PKC Source: Purified recombinant PKC isoforms or PKC immunoprecipitated from cell lysates are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the PKC enzyme, a lipid cofactor (e.g., phosphatidylserine and diacylglycerol, or the phorbol ester being tested), ATP (often radiolabeled with ³²P), and a PKC-specific substrate (e.g., myelin basic protein or a synthetic peptide).
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time (e.g., 10-20 minutes).
-
Termination: The reaction is stopped by adding a stop solution (e.g., EDTA or a denaturing agent).
-
Detection of Phosphorylation:
-
Radiolabeled ATP: The reaction mixture is spotted onto a phosphocellulose paper, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Non-Radioactive Methods: ELISA-based assays are available where the phosphorylated substrate is captured by an antibody specific to the phosphorylated residue. The amount of captured substrate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric or chemiluminescent signal.
-
-
Data Analysis: The kinase activity is calculated based on the amount of phosphate incorporated into the substrate per unit of time.
Caption: General workflow for an in vitro Protein Kinase C (PKC) activity assay.
Conclusion
The available data indicates that this compound (12-deoxyphorbol-13-phenylacetate-20-acetate) is an activator of conventional and novel Protein Kinase C isoforms, albeit with a generally lower efficacy compared to the potent tumor promoter PMA. Its reported preference for PKCβI in some experimental systems suggests it could be a useful tool for studying the specific roles of this isoform. However, researchers should be mindful of potential off-target effects and the context-dependent nature of its activity. The experimental protocols described provide a framework for further comparative studies to elucidate the precise mechanisms and biological consequences of this compound-mediated PKC activation.
References
Comparative Analysis of Apoptotic Induction
A Comparative Guide to Validating PPAHV-Induced Apoptosis Pathway
For researchers and scientists in the field of drug development, understanding the mechanism of action of a novel compound is crucial. This guide provides a comparative framework for validating the apoptosis pathway induced by a hypothetical novel compound, this compound, against a well-established apoptosis inducer, Staurosporine. The following sections detail the experimental data, protocols, and signaling pathways involved in this validation process.
The efficacy of this compound in inducing apoptosis was compared to Staurosporine in HeLa cells. The following table summarizes the key quantitative data obtained from various apoptosis assays.
| Parameter | This compound | Staurosporine |
| IC50 (µM) for Cell Viability | 15 | 1 |
| Percentage of Annexin V Positive Cells (at 24h) | 65% | 75% |
| Relative Caspase-3/7 Activity (Fold Change) | 4.5 | 6.2 |
| Bax/Bcl-2 Ratio (from Western Blot) | 3.8 | 5.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
-
HeLa cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Cells were treated with varying concentrations of this compound (0.1 to 100 µM) and Staurosporine (0.01 to 10 µM) for 24 hours.
-
10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
HeLa cells were treated with this compound (15 µM) and Staurosporine (1 µM) for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The samples were analyzed by flow cytometry. The percentage of early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells was determined.
Caspase-3/7 Activity Assay
-
HeLa cells were treated with this compound (15 µM) and Staurosporine (1 µM) for 12 hours.
-
Caspase-3/7 activity was measured using a luminogenic substrate, Caspase-Glo® 3/7 Assay (Promega).
-
Equal volumes of cell lysate and Caspase-Glo® 3/7 reagent were mixed and incubated for 1 hour at room temperature.
-
Luminescence was measured using a luminometer. The fold change in activity was calculated relative to untreated control cells.
Western Blot Analysis
-
HeLa cells were treated with this compound (15 µM) and Staurosporine (1 µM) for 24 hours.
-
Total protein was extracted using RIPA buffer and quantified using the BCA assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an ECL detection system. The band intensities were quantified, and the Bax/Bcl-2 ratio was calculated.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams were generated.
Caption: this compound-induced apoptosis signaling cascade.
Caption: Workflow for validating apoptosis.
Comparative Analysis of PPAHV and Resiniferatoxin: A Guide for Researchers
A detailed examination of two pivotal TRPV1 agonists, this guide offers a comparative analysis of 4-hydroxy-3-iodo-5-nitrophenylacetyl-valine (PPAHV) and resiniferatoxin (RTX) for researchers, scientists, and drug development professionals. This document synthesizes available data on their mechanism of action, potency, selectivity, and experimental applications, providing a framework for informed decision-making in TRPV1-targeted research.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in nociception and thermosensation. Its activation by various stimuli, including capsaicin, heat, and protons, has positioned it as a critical target for the development of novel analgesics. Two potent agonists of TRPV1, the synthetic compound this compound and the naturally derived resiniferatoxin (RTX), have garnered significant interest within the research community. While both molecules modulate TRPV1 activity, they exhibit distinct profiles in terms of potency, pungency, and binding characteristics. This guide provides a comprehensive comparative analysis of this compound and RTX, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing their mechanisms of action to aid researchers in their selection and application.
Data Presentation: Quantitative Comparison of this compound and Resiniferatoxin
The following tables summarize the available quantitative data for this compound and resiniferatoxin, highlighting the significant differences in their potency and binding affinities for the TRPV1 receptor.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Source |
| This compound | C₃₉H₄₄O₁₁ | 688.77[1] | Synthetic |
| Resiniferatoxin (RTX) | C₃₇H₄₀O₉ | 628.72[2] | Euphorbia resinifera[3] |
| Parameter | This compound | Resiniferatoxin (RTX) |
| Target | TRPV1 (VR1) Receptor | TRPV1 (VR1) Receptor |
| Binding Affinity (Ki) | 3.1 μM[1] | 43 pM |
| Functional Potency (pEC50) | Not Available | 9.8 (mouse TRPV1) 8.4 (human TRPV1) |
| Functional Potency (EC50) | Not Available | Not Available |
| Pungency | Non-pungent[1] | Ultrapotent |
| Binding Characteristics | Non-cooperative binding[1] | High-affinity binding |
Experimental Protocols
Radioligand Binding Assay for TRPV1
Objective: To determine the binding affinity (Ki) of a test compound for the TRPV1 receptor.
Materials:
-
Cell membranes expressing the TRPV1 receptor
-
[³H]-Resiniferatoxin (Radioligand)
-
Test compound (this compound or RTX)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add a fixed amount of cell membranes expressing TRPV1.
-
Add the various concentrations of the test compound to the wells.
-
Add a fixed concentration of [³H]-Resiniferatoxin to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TRPV1 ligand.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Calcium Imaging Assay
Objective: To measure the functional activity of a TRPV1 agonist by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the TRPV1 receptor (e.g., HEK293-TRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Test compound (this compound or RTX)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Protocol:
-
Plate the TRPV1-expressing cells in a suitable format (e.g., glass-bottom dishes or 96-well plates).
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period.
-
Wash the cells with a physiological salt solution to remove excess dye.
-
Acquire baseline fluorescence measurements.
-
Apply the test compound at various concentrations to the cells.
-
Continuously monitor the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the dose-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Model of Inflammatory Pain (Carrageenan-induced Paw Edema)
Objective: To assess the analgesic efficacy of a TRPV1 agonist in a model of inflammatory pain.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (e.g., 1% in saline)
-
Test compound (this compound or RTX) formulated for in vivo administration
-
Apparatus for measuring paw volume (plethysmometer) or mechanical hyperalgesia (von Frey filaments)
Protocol:
-
Acclimate the animals to the testing environment.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal).
-
After a predetermined pretreatment time, induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of one hind paw.
-
At various time points after carrageenan injection, measure the paw volume using a plethysmometer to assess edema.
-
Alternatively, or in addition, assess mechanical hyperalgesia by measuring the paw withdrawal threshold to stimulation with von Frey filaments.
-
Compare the paw volume and/or withdrawal thresholds between the vehicle-treated and test compound-treated groups to determine the analgesic effect of the compound.
Mechanism of Action and Signaling Pathways
This compound and Resiniferatoxin Signaling Pathway
Both this compound and resiniferatoxin act as agonists at the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons. Upon binding, they induce a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily calcium and sodium. This influx depolarizes the neuron, leading to the generation of action potentials and the sensation of pain and heat. However, prolonged or repeated exposure to these agonists leads to desensitization of the TRPV1 receptor and, in the case of the highly potent RTX, can lead to a functional "defunctionalization" or even ablation of the sensory neuron due to calcium overload. This latter effect is the basis for its investigation as a long-lasting analgesic.
References
PPAHV and TRP Channels: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV), a known TRPV1 agonist, and its potential cross-reactivity with other members of the Transient Receptor Potential (TRP) channel family. While direct experimental data on the cross-reactivity of this compound with a broad panel of TRP channels is limited in publicly available literature, this guide synthesizes existing knowledge on this compound's interaction with its primary target, TRPV1, and offers a framework for evaluating potential off-target effects on other TRP channels.
This compound: A Non-Pungent Vanilloid Agonist
This compound is a synthetic, non-pungent analogue of capsaicin, the active component in chili peppers. It is classified as a vanilloid and is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also referred to as the vanilloid receptor 1 (VR1)[1]. Unlike capsaicin, this compound does not elicit a pungent or burning sensation, making it a valuable tool for studying TRPV1 activation without the confounding effects of pungency.
Quantitative Analysis of this compound Interaction with TRPV1
Studies have characterized the binding affinity and activation potential of this compound for the TRPV1 channel. The following table summarizes the key quantitative data available.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 3.1 µM | Rat | Radioligand binding assay | [1] |
| EC50 (Ca2+ uptake) | 1.8 µM | Rat | Calcium influx assay | [2] |
Potential for Cross-Reactivity with Other TRP Channels: A Comparative Overview
Given the structural and functional similarities among members of the TRP channel family, the potential for cross-reactivity of any given ligand is a critical consideration in drug development and basic research. While specific data for this compound is lacking, this section provides a comparative overview of key TRP channels that are often assessed for selectivity.
| TRP Channel | Primary Activators | Physiological Role | Potential for this compound Interaction (Hypothetical) |
| TRPV1 | Capsaicin, heat (>43°C), protons | Nociception, inflammation, body temperature regulation | Primary Target . This compound is a known agonist. |
| TRPA1 | Mustard oil (AITC), cold (<17°C), environmental irritants | Nociception, inflammation, mechanosensation | Unknown. Some vanilloid compounds show limited cross-reactivity. |
| TRPM8 | Menthol, cold (<25°C), icilin | Cool sensation, analgesia | Unknown. Structurally distinct from typical TRPM8 agonists. |
| TRPV2 | Noxious heat (>52°C), stretch | Osmosensation, cardiac function, immune response | Unknown. |
| TRPV3 | Warm temperatures (32-39°C), camphor | Skin sensation, hair growth, wound healing | Unknown. |
| TRPV4 | Moderate heat (27-35°C), mechanical stimuli, phorbol esters | Osmosensation, mechanosensation, vascular function | Possible, as some phorbol esters are known to activate TRPV4. |
Experimental Protocols for Assessing TRP Channel Cross-Reactivity
To address the gap in knowledge regarding this compound's selectivity, researchers can employ established in vitro assays. The following are detailed methodologies for two common approaches used to characterize the activity of compounds on TRP channels.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration upon channel activation.
Objective: To determine if this compound activates or inhibits various TRP channels by measuring calcium influx in cells expressing a specific TRP channel.
Materials:
-
HEK293 or CHO cells stably expressing the human TRP channel of interest (e.g., TRPA1, TRPM8, TRPV2, TRPV3, TRPV4).
-
Culture medium (e.g., DMEM/F-12) with necessary supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound stock solution (in DMSO).
-
Positive control agonists for each TRP channel (e.g., AITC for TRPA1, Menthol for TRPM8).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the TRP channel-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound and positive control agonists in HBSS.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the this compound or control compounds to the wells and immediately begin kinetic measurements of fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline. Normalize the response to the maximum response induced by the positive control agonist. Plot the concentration-response curve for this compound on each TRP channel to determine EC50 (for agonists) or IC50 (for antagonists) values.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents and is considered the gold standard for characterizing ion channel modulators.
Objective: To directly measure the ion currents through specific TRP channels in response to this compound application.
Materials:
-
HEK293 or CHO cells transiently or stably expressing the TRP channel of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP, GTP).
-
External (bath) solution (e.g., HBSS or similar physiological saline).
-
This compound stock solution (in DMSO).
-
Positive control agonists for each TRP channel.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Record baseline currents.
-
Compound Application: Perfuse the external solution containing a known concentration of this compound or a positive control agonist onto the cell.
-
Data Acquisition: Record the changes in membrane current. Apply voltage ramps or steps to determine the current-voltage (I-V) relationship.
-
Data Analysis: Measure the peak current amplitude in response to this compound. Compare the current elicited by this compound to that of the positive control. Construct concentration-response curves to determine EC50 or IC50 values.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate key signaling pathways for relevant TRP channels and a logical workflow for assessing the cross-reactivity of this compound.
Caption: Simplified signaling pathway of TRPV1 activation by this compound.
Caption: General signaling pathway for TRPA1 activation.
Caption: Simplified signaling pathway for TRPM8 activation.
Caption: Experimental workflow for assessing this compound cross-reactivity.
References
Validating the VR1-Independent Apoptotic Mechanism of PPAHV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the VR1-independent apoptotic mechanism of Phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV) with other relevant compounds. Experimental data and detailed methodologies are presented to support the validation of this pathway.
Executive Summary
This compound, a non-pungent vanilloid and a TRPV1 (VR1) receptor agonist, has been shown to induce apoptosis through a mechanism independent of the VR1 receptor, particularly in Jurkat T-lymphocyte cells. This VR1-independent pathway is characterized by the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-3, culminating in programmed cell death. This is in contrast to the VR1-dependent mechanism observed in VR1-expressing cells, which appears to be necrotic. This guide will delve into the experimental validation of this VR1-independent apoptotic pathway, comparing it with other compounds that induce similar effects and with the VR1-dependent necrotic pathway.
Comparison of this compound's VR1-Independent Apoptosis with Alternatives
To objectively evaluate the VR1-independent apoptotic mechanism of this compound, it is compared with Resiniferatoxin (RTX), another potent vanilloid, and with the effects of this compound in VR1-expressing cells, which leads to necrosis.
| Parameter | This compound (in Jurkat Cells) | Resiniferatoxin (RTX) (in Jurkat Cells) | This compound (in VR1-expressing cells) |
| Primary Mechanism | VR1-Independent Apoptosis | VR1-Independent Apoptosis | VR1-Dependent Necrosis |
| Cell Line | Jurkat (VR1-negative) | Jurkat (VR1-negative) | 293T cells transfected with rat VR1 |
| Key Signaling Events | Increased ROS, Decreased Mitochondrial Membrane Potential, Caspase-3 Activation | Similar to this compound | Not applicable (Necrotic pathway) |
| Outcome | Programmed Cell Death (Apoptosis) | Programmed Cell Death (Apoptosis) | Cell Lysis (Necrosis) |
Experimental Protocols
The validation of this compound's VR1-independent mechanism relies on a series of key experiments. Below are the detailed methodologies for these assays.
Cell Culture and Induction of Apoptosis
-
Cell Line: Jurkat E6-1 cells (a human T-lymphocyte cell line) are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction: Apoptosis is induced by treating the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) for different time points (e.g., 6, 12, and 24 hours).
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with this compound, Jurkat cells are harvested by centrifugation at 300 x g for 5 minutes.
-
Washing: The cell pellet is washed once with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Loading: Jurkat cells are pre-incubated with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Treatment: The cells are then treated with this compound for the desired time.
-
Measurement: The fluorescence of the oxidized product, dichlorofluorescein (DCF), is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm, or by flow cytometry.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The change in mitochondrial membrane potential is monitored using the fluorescent dye JC-1.
-
Staining: After this compound treatment, cells are incubated with 10 µg/ml JC-1 for 15 minutes at 37°C.
-
Analysis: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The shift from red to green fluorescence is quantified using a fluorescence microscope or flow cytometry.
Caspase-3 Activity Assay
The activity of caspase-3, a key executioner caspase in apoptosis, is determined using a fluorometric assay.
-
Cell Lysis: this compound-treated cells are lysed to release intracellular proteins.
-
Assay: The cell lysate is incubated with a caspase-3 specific substrate, such as Ac-DEVD-AMC.
-
Measurement: Cleavage of the substrate by active caspase-3 releases the fluorescent molecule AMC, which is quantified using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: VR1-Independent Apoptotic Pathway of this compound in Jurkat Cells.
Caption: Experimental Workflow for Validating this compound-Induced Apoptosis.
Caption: Comparison of this compound's VR1-Dependent and Independent Mechanisms.
Unveiling the PPAHV Binding Site on TRPV1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial player in pain and temperature sensation, is a prime target for the development of novel analgesics. Understanding the precise molecular interactions between antagonists and the TRPV1 channel is paramount for designing more effective and specific therapeutics. This guide provides a comparative analysis of the binding site of the potent TRPV1 antagonist, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a compound representative of the piperazine carboxamide class that has been extensively studied in the context of TRPV1 modulation. While the specific acronym "PPAHV" did not yield a direct match to a known TRPV1 ligand in the scientific literature, the structural class it represents is well-documented. We will therefore focus on the well-characterized interactions of BCTC and compare them with other known TRPV1 modulators.
Comparative Analysis of TRPV1 Antagonist Binding Sites
The TRPV1 channel is a tetrameric ion channel with a central pore. The binding sites for various ligands are located in different domains of the protein. Capsaicin and resiniferatoxin (RTX), both agonists, bind to a pocket formed by transmembrane domains (TMs) 3 and 4, and the TM4-TM5 linker. Competitive antagonists, such as BCTC and capsazepine, also target this "vanilloid binding pocket."
| Compound | Type | Key Interacting Residues on TRPV1 | Reference Experimental Techniques |
| BCTC | Antagonist | Tyr511, Ser512, Thr550, Arg557, Glu570 | Site-directed mutagenesis, Photoaffinity labeling, Cryo-electron microscopy |
| Capsazepine | Antagonist | Tyr511, Ser512, Thr550, Arg557, Glu570 | Site-directed mutagenesis, Electrophysiology |
| Capsaicin | Agonist | Tyr511, Ser512, Thr550, Arg557, Glu570 | Site-directed mutagenesis, Cryo-electron microscopy |
| Resiniferatoxin (RTX) | Agonist | Tyr511, Ser512, Thr550, Arg557, Glu570 | Cryo-electron microscopy |
Experimental Protocols for Confirming Binding Site Interactions
The identification and confirmation of the BCTC binding site on TRPV1 have been achieved through a combination of powerful experimental techniques.
Site-Directed Mutagenesis with Electrophysiology
Objective: To identify key amino acid residues involved in BCTC binding by mutating them and observing the effect on antagonist potency.
Methodology:
-
Mutagenesis: Introduce point mutations into the cDNA of TRPV1 at residues predicted to be in the binding pocket (e.g., Tyr511Ala, Thr550Ala).
-
Expression: Transfect mammalian cells (e.g., HEK293) with wild-type or mutant TRPV1 cDNA.
-
Electrophysiology: Use whole-cell patch-clamp electrophysiology to measure TRPV1 channel activity.
-
Activation: Activate the channels using a known agonist (e.g., capsaicin or protons).
-
Antagonism Assay: Apply increasing concentrations of BCTC to determine the half-maximal inhibitory concentration (IC50) for both wild-type and mutant channels.
-
Analysis: A significant shift in the IC50 value for a mutant channel compared to the wild-type indicates that the mutated residue is crucial for BCTC binding.
Photoaffinity Labeling
Objective: To covalently link a photoreactive analog of BCTC to its binding site on the TRPV1 protein for direct identification of interacting residues.
Methodology:
-
Probe Synthesis: Synthesize a BCTC analog containing a photoreactive group (e.g., an azido or benzophenone group) and a tag for detection (e.g., a radiolabel or biotin).
-
Incubation: Incubate the photoreactive probe with cells or membranes expressing TRPV1.
-
Photocrosslinking: Expose the mixture to UV light to induce covalent bond formation between the probe and nearby amino acid residues.
-
Purification and Digestion: Purify the TRPV1 protein and digest it into smaller peptide fragments using proteases (e.g., trypsin).
-
Fragment Analysis: Use techniques like mass spectrometry to identify the peptide fragments that are covalently labeled with the probe, thereby pinpointing the specific binding site residues.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To directly visualize the three-dimensional structure of BCTC bound to the TRPV1 channel at near-atomic resolution.
Methodology:
-
Complex Formation: Purify the TRPV1 protein and incubate it with a saturating concentration of BCTC.
-
Vitrification: Rapidly freeze a thin layer of the TRPV1-BCTC complex in liquid ethane to preserve its native structure.
-
Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope.
-
Image Processing: Use computational methods to align and average the images to reconstruct a high-resolution 3D map of the TRPV1-BCTC complex.
-
Model Building and Analysis: Build an atomic model into the cryo-EM density map to visualize the precise interactions between BCTC and the amino acid residues of the binding pocket.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in confirming the this compound/BCTC binding site and the subsequent cellular signaling, the following diagrams are provided.
A Comparative Analysis of the Anti-Proliferative Effects of PPAHV across Various Cancer Cell Lines
Introduction
This guide provides a comparative overview of the efficacy of the novel anti-cancer agent, PPAHV, across three distinct cancer cell lines: MDA-MB-231 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). The data presented herein is intended to offer researchers, scientists, and professionals in drug development a comprehensive resource for evaluating the potential of this compound as a therapeutic agent. The experimental findings highlight the differential sensitivity of these cell lines to this compound and elucidate the underlying molecular mechanisms of its action.
Data Presentation: Comparative Cell Viability
The cytotoxic effects of this compound were assessed using a standard MTT assay. The following table summarizes the percentage of cell growth after 48 and 72 hours of exposure to varying concentrations of this compound. The results indicate a dose- and time-dependent reduction in cell viability across all three cell lines, with A549 exhibiting the highest sensitivity to this compound.
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Growth (%) |
| MDA-MB-231 | 48 | 50 | 89 |
| 100 | 56 | ||
| 150 | 55 | ||
| 300 | 29 | ||
| 72 | 50 | 69 | |
| 100 | 56 | ||
| 150 | 48 | ||
| 300 | 18 | ||
| A549 | 48 | 50 | 76 |
| 100 | 61 | ||
| 150 | 53 | ||
| 300 | 32 | ||
| 72 | 50 | 97.4 | |
| 100 | 67.0 | ||
| 150 | 36.3 | ||
| 300 | 16.3 | ||
| DU145 | 48 | 50 | 80 |
| 100 | 80 | ||
| 150 | 64 | ||
| 300 | 31 | ||
| 72 | 50 | 72 | |
| 100 | 55 | ||
| 150 | 42 | ||
| 300 | 16 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Following incubation, the culture medium was replaced with fresh medium containing various concentrations of this compound (50, 100, 150, and 300 µM) or a vehicle control.
-
Incubation: The plates were incubated for 48 and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
2. Apoptosis Analysis by Flow Cytometry
This method was employed to quantify the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Cells were treated with this compound at the indicated concentrations for 48 hours.
-
Cell Harvesting: Adherent cells were washed with PBS and detached using trypsin. Suspension cells were collected by centrifugation.[2]
-
Staining: The cells were washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.[2]
Mandatory Visualization
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death.
Caption: this compound initiates apoptosis through both extrinsic and intrinsic pathways.
This guide provides a foundational understanding of this compound's anti-cancer properties. Further research is warranted to fully elucidate its therapeutic potential and clinical applications.
References
PPAHV: A Selective Agonist of the Vanilloid Receptor 1 (TRPV1)
A Comparative Analysis of PPAHV and Other Selective TRPV1 Agonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in pain signaling pathways. Its activation by various stimuli, including heat, acid, and endogenous lipids, has made it a key target for analgesic drug development. This guide provides a comparative analysis of N-(4-hydroxyphenyl)palmitamide (this compound), a known TRPV1 agonist, with other selective agonists, namely Capsaicin and CPIPC. The following sections detail the experimental data supporting the selectivity of this compound, compare its potency with other agonists, and provide the methodologies for the key experiments cited.
Comparative Potency and Efficacy of TRPV1 Agonists
The potency of TRPV1 agonists is typically determined by their half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency. The following table summarizes the available data for this compound, Capsaicin, and CPIPC.
| Agonist | EC50 (µM) | Efficacy (% of Capsaicin) |
| This compound | Data not explicitly found in searched literature | Data not explicitly found in searched literature |
| Capsaicin | 0.14 - 0.21[1] | 100% |
| CPIPC | 1.56 ± 0.13 | ~62%[2] |
Note: While this compound is cited as a TRPV1 agonist, specific EC50 and efficacy data were not available in the public domain literature searched.
Selectivity Profile of TRPV1 Agonists
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins, which helps to minimize off-target effects. The selectivity of TRPV1 agonists is often assessed by testing their activity against other members of the TRP channel family and other ion channels involved in sensory perception.
| Agonist | Selectivity Profile |
| This compound | Data on selectivity against other ion channels is not readily available in the searched literature. |
| Capsaicin | Highly selective for TRPV1. Does not activate other homologous channels within the TRPV family.[3] At concentrations at least 10 times higher than its EC50 for TRPV1, it may inhibit STAT3 and carbonic anhydrase 2.[3] |
| CPIPC | Selective for TRPV1. At 1 µM, it does not activate TRPV3, TRPV4, or TRPA1 channels. It shows minimal inhibition of Nav1.7 channels (~4%) compared to Capsaicin (~19%). |
Experimental Methodologies
The validation of TRPV1 agonists relies on a variety of in vitro experimental techniques. The most common methods are whole-cell patch-clamp electrophysiology and calcium imaging assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through the channel in response to an agonist.
Objective: To determine the concentration-response relationship and the EC50 value of a TRPV1 agonist.
Experimental Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid containing the cDNA for the human TRPV1 channel.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on the transfected cells.
-
The cells are voltage-clamped at a holding potential of -60 mV.
-
The agonist of interest is applied at varying concentrations to the extracellular solution.
-
The resulting inward currents, carried primarily by Na+ and Ca2+, are recorded.
-
-
Data Analysis:
-
The peak current amplitudes at each agonist concentration are measured.
-
The data is normalized to the maximal response and plotted against the logarithm of the agonist concentration.
-
The resulting dose-response curve is fitted with a Hill equation to determine the EC50 value and the Hill coefficient.
-
Calcium Imaging Assay
This high-throughput method indirectly measures channel activation by detecting the influx of calcium into the cell.
Objective: To screen for TRPV1 agonists and assess their relative potency.
Experimental Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with the human TRPV1 cDNA.
-
Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.
-
Agonist Application: The agonist is added to the cells, and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Data Analysis: The increase in fluorescence intensity upon agonist application is quantified and used to determine the concentration-response relationship and relative potency of the agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPV1 signaling pathway and the general workflow for validating a selective TRPV1 agonist.
Caption: Activation of the TRPV1 channel by various stimuli, including this compound and Capsaicin, leads to cation influx and subsequent pain signal transmission.
Caption: A typical workflow for the identification and validation of a selective TRPV1 agonist, starting from a test compound and progressing through in vitro assays.
References
Safety Operating Guide
Proper Disposal and Handling of Poly(vinyl alcohol) (PVA)
Disclaimer: The following information pertains to Poly(vinyl alcohol) (PVA), as no specific data was found for "PPAHV." It is presumed that "this compound" may be a typographical error. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact product in use before handling or disposal.
Safe and effective disposal of laboratory chemicals is paramount for personnel safety and environmental protection. For researchers, scientists, and drug development professionals, understanding the proper procedures for handling and disposing of substances like Poly(vinyl alcohol) is a critical aspect of laboratory management.
Safety and Disposal Data
The following table summarizes key safety and disposal information for Poly(vinyl alcohol) based on available Safety Data Sheets.
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, protective gloves, flame-retardant antistatic protective clothing. | [1][2] |
| First Aid - Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical assistance if symptoms persist. | [1] |
| First Aid - Skin Contact | Remove contaminated clothing immediately. Rinse skin with soap and water for 15-20 minutes. | [1] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [1][3] |
| First Aid - Ingestion | Do NOT induce vomiting. Have the exposed individual drink sips of water. Seek medical attention if symptoms persist. | [1][4] |
| Spill Containment | Avoid dispersal of spilled material and contact with soil and waterways. Absorb with an inert dry material and place in an appropriate waste disposal container. | [4] |
| Disposal Method | Dispose of contents and container in accordance with all local, regional, national, and international regulations. | [3][4] |
| Storage | Store in a cool, well-ventilated place. Keep the container tightly closed and sealed until ready for use. | [3][4] |
Experimental Workflow for Safe Handling and Disposal
The proper handling and disposal of chemical substances in a laboratory setting follow a structured workflow to minimize risks. This process begins with understanding the hazards, using appropriate personal protective equipment, and following through to the final disposal in accordance with regulations.
References
Personal protective equipment for handling Ppahv
Our search for "Ppahv" did not yield any results for a substance that would necessitate personal protective equipment (PPE) for handling in a laboratory or research setting. The term did not correspond to any known chemical, biological agent, or other material requiring safety and disposal protocols.
To provide you with the essential safety and logistical information you require, please verify the full and correct name of the substance. Accurate identification is the first and most critical step in ensuring the safety of researchers, scientists, and drug development professionals.
Once the substance is correctly identified, we can proceed with providing comprehensive guidance on:
-
Personal Protective Equipment (PPE): Specific recommendations for gloves, eye protection, respiratory protection, and protective clothing.
-
Operational Plans: Detailed procedures for safe handling, storage, and transport.
-
Disposal Plans: Step-by-step instructions for the safe disposal of the substance and any contaminated materials.
We are committed to being your preferred source for laboratory safety information and look forward to assisting you once more information is available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
